molecular formula C4H4Br2N2O B1338041 5-Bromopyrimidin-2(1H)-one hydrobromide CAS No. 81590-30-9

5-Bromopyrimidin-2(1H)-one hydrobromide

Cat. No.: B1338041
CAS No.: 81590-30-9
M. Wt: 255.9 g/mol
InChI Key: YCVVNDGBAKEXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyrimidin-2(1H)-one hydrobromide is a useful research compound. Its molecular formula is C4H4Br2N2O and its molecular weight is 255.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1H-pyrimidin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVVNDGBAKEXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510112
Record name 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81590-30-9
Record name 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Bromopyrimidin-2(1H)-one Hydrobromide from 2-Hydroxypyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromopyrimidin-2(1H)-one hydrobromide, a key intermediate in the development of various pharmaceutical compounds, starting from the readily available precursor, 2-hydroxypyrimidine. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in medicinal chemistry and process development.

Introduction

5-Bromopyrimidin-2(1H)-one is a crucial building block in the synthesis of a wide range of biologically active molecules. The introduction of a bromine atom at the 5-position of the pyrimidine ring provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. This guide focuses on the direct bromination of 2-hydroxypyrimidine, which exists in a tautomeric equilibrium with its lactam form, pyrimidin-2(1H)-one. The equilibrium lies significantly towards the lactam form in aqueous solutions.

The bromination reaction at the 5-position of the pyrimidin-2(1H)-one ring system is an electrophilic aromatic substitution. The reaction mechanism involves the formation of an addition intermediate, which then undergoes an acid-catalyzed elimination to yield the final 5-bromo substituted product.[1] Careful control of reaction conditions is essential to achieve high yields and purity, as over-bromination can lead to the formation of undesired byproducts.[1]

Reaction Scheme and Mechanism

The overall transformation involves the electrophilic substitution of a hydrogen atom with a bromine atom at the C5 position of the pyrimidine ring.

reaction_workflow 2-hydroxypyrimidine 2-Hydroxypyrimidine product 5-Bromopyrimidin-2(1H)-one Hydrobromide 2-hydroxypyrimidine->product Bromination reagents Brominating Agent (e.g., Br₂, HBr/H₂O₂) reagents->product

Caption: General reaction scheme for the bromination of 2-hydroxypyrimidine.

The mechanism for the bromination of pyrimidin-2(1H)-one in aqueous acidic solution involves a rapid formation of a 5-bromo-adduct, followed by a slower, acid-catalyzed elimination to restore the aromaticity of the pyrimidine ring.[1]

Experimental Protocols

Two primary methods for the synthesis of 5-bromo-2-hydroxypyrimidine are presented below, based on different brominating agents.

Method 1: Bromination using Hydrobromic Acid and Hydrogen Peroxide

This method offers a one-step synthesis approach utilizing hydrobromic acid as the bromine source and hydrogen peroxide as an oxidizing agent.[2][3]

Experimental Procedure:

  • To a reaction vessel, add 2-hydroxypyrimidine (1.0 mol, 112.1 g).

  • Add a 35 wt% solution of hydrobromic acid (462.3 g), ensuring the molar ratio of hydrogen bromide to 2-hydroxypyrimidine is 2:1.[2]

  • To this mixture, add a 30 wt% solution of hydrogen peroxide (226.7 g), corresponding to a 2:1 molar ratio of hydrogen peroxide to 2-hydroxypyrimidine.[2]

  • Heat the reaction mixture to 40°C and maintain this temperature for 12 hours with stirring.[2]

  • After the reaction is complete, the resulting mixture contains 5-bromo-2-hydroxypyrimidine.

  • The product can then be purified through appropriate workup and recrystallization procedures.

Method 2: Bromination using Elemental Bromine

This classic method employs elemental bromine as the brominating agent in an aqueous medium.[4]

Experimental Procedure:

  • In a reaction vessel, suspend 2-hydroxypyrimidine (35 g) in deionized water (250 mL).[4]

  • Cool the suspension in an ice-water bath to below 5°C.[4]

  • Slowly add bromine (40 g) to the cooled suspension while maintaining the temperature.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes.[4]

  • Filter the resulting solid by suction and wash the filter cake with water until the filtrate is neutral.[4]

  • Dry the crude product over anhydrous magnesium sulfate.[4]

  • The solvent is removed by distillation, and the residue is purified by column chromatography on neutral alumina, followed by recrystallization from 85% ethanol (20 mL) to yield the final product.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the cited experimental protocols for easy comparison.

Table 1: Reagent Quantities and Ratios (Method 1)

ReagentMolar Amount (mol)Mass/VolumeMolar Ratio (to 2-hydroxypyrimidine)Concentration (wt%)
2-Hydroxypyrimidine1.0112.1 g1-
Hydrobromic Acid2.0462.3 g235
Hydrogen Peroxide2.0226.7 g230

Data sourced from patent CN114591250A.[2]

Table 2: Reagent Quantities (Method 2)

ReagentMass/Volume
2-Hydroxypyrimidine35 g
Deionized Water250 mL
Bromine40 g
85% Ethanol (for recrystallization)20 mL

Data sourced from patent CN104447570A.[4]

Table 3: Reaction Conditions

ParameterMethod 1Method 2
Temperature40°C<5°C initially, then room temperature
Reaction Time12 hours45 minutes at room temperature
SolventAqueous HBrDeionized Water

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 5-Bromopyrimidin-2(1H)-one.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start Materials: 2-Hydroxypyrimidine Brominating Agent Solvent reaction Bromination Reaction start->reaction Mixing & Heating filtration Filtration reaction->filtration Reaction Completion washing Washing filtration->washing drying Drying washing->drying purification Chromatography/ Recrystallization drying->purification product Final Product: 5-Bromopyrimidin-2(1H)-one Hydrobromide purification->product

Caption: A generalized workflow for the synthesis and purification process.

Conclusion

This technical guide has detailed two effective methods for the synthesis of this compound from 2-hydroxypyrimidine. The choice of method may depend on factors such as available reagents, desired scale, and safety considerations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the efficient synthesis of this important chemical intermediate. Adherence to standard laboratory safety procedures is paramount when performing these chemical transformations.

References

Physicochemical Properties of 5-Bromopyrimidin-2(1H)-one Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromopyrimidin-2(1H)-one hydrobromide. Due to the limited availability of experimental data for this specific salt in public literature, this document also includes data for the parent compound, 5-Bromopyrimidin-2(1H)-one, and details established experimental protocols for determining key physicochemical parameters.

Chemical Identity and Structure

This compound is a heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in nucleic acids and their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This compound serves as a versatile building block in the synthesis of more complex molecules.[4]

Table 1: Chemical Identification of this compound

Identifier Value Reference
Chemical Name This compound [4][5]
CAS Number 81590-30-9 [4][5][6]
Molecular Formula C₄H₄Br₂N₂O [4][5][7]
Molecular Weight 255.90 g/mol [4][5]
SMILES Br.BrC1=CNC(=O)N=C1 [5]

| MDL Number | MFCD23135771 |[4][5] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical as they influence solubility, absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for the hydrobromide salt is scarce, the properties of the parent compound provide a useful baseline. The hydrobromide salt form is generally expected to exhibit higher aqueous solubility compared to its free base.

Table 2: Summary of Physicochemical Properties

Property 5-Bromopyrimidin-2(1H)-one 5-Bromopyrimidin-2(1H)-one HBr Reference
Physical Form Solid (Predicted) Solid [8]
Melting Point 230 °C (decomposes) Data Not Available [9]
Aqueous Solubility Data Not Available Data Not Available
pKa 7.16 (Predicted) Data Not Available

| Spectral Data | Data Not Available | NMR, HPLC, LC-MS data may be available from vendors |[5] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail established methodologies for measuring solubility and pKa, which are crucial for drug development.

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.[10][11]

Detailed Protocol:

  • Preparation : Add an excess amount of the solid compound (to ensure undissolved solid remains) to a vial containing a precise volume of the test medium (e.g., phosphate-buffered saline, pH 7.4).[11]

  • Equilibration : Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours or more) to ensure equilibrium is reached.[10]

  • Phase Separation : After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation at high speed or filtration through a suitable filter (e.g., 0.22 µm).[10]

  • Quantification : Carefully remove an aliquot of the clear supernatant. Dilute the sample if necessary.

  • Analysis : Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][12]

  • Calculation : Quantify the concentration by comparing the analytical response against a calibration curve prepared with known concentrations of the compound. The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.[12]

G cluster_workflow Thermodynamic Solubility Workflow prep 1. Sample Preparation (Excess solid in buffer) equil 2. Equilibration (Shake at 25°C for 24h) prep->equil sep 3. Phase Separation (Centrifuge / Filter) equil->sep quant 4. Quantification (Aliquot of supernatant) sep->quant analysis 5. HPLC / LC-MS Analysis quant->analysis result Result (Solubility in µg/mL or µM) analysis->result

Caption: Workflow for Thermodynamic Solubility Determination.

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a highly precise and common method for pKa determination.[13][14]

Detailed Protocol:

  • System Calibration : Calibrate the potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15][16]

  • Sample Preparation : Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[15][16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

  • Initial pH Adjustment : Place the solution in a thermostatted vessel with a magnetic stirrer. If the compound is a base, acidify the solution with a strong acid (e.g., 0.1 M HCl) to a starting pH of around 2 to ensure the compound is fully protonated.[16]

  • Titration : Gradually add small, precise volumes of a standardized strong base titrant (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[15][16]

  • Data Analysis : Plot the measured pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal titration curve, which corresponds to the pH at which 50% of the compound is ionized.[14]

  • Replication : Perform a minimum of three titrations to ensure the reliability and reproducibility of the result.[15]

G cluster_workflow pKa Determination by Potentiometric Titration cal 1. Calibrate pH Meter (Standard Buffers) prep 2. Prepare Sample (Known concentration in KCl) cal->prep titrate 3. Titrate (Add standardized base) prep->titrate record 4. Record pH (vs. Titrant Volume) titrate->record plot 5. Plot Data (pH vs. Volume) record->plot result Result (pKa at inflection point) plot->result

Caption: Workflow for pKa Determination via Potentiometric Titration.

Biological Context and Signaling Pathways

Pyrimidine analogs are foundational in pharmacology, particularly as antimetabolites in cancer therapy.[2] They can interfere with the synthesis of nucleic acids (DNA and RNA), which is essential for the proliferation of rapidly dividing cells like cancer cells.[17]

The de novo pyrimidine synthesis pathway is the primary route for producing pyrimidine nucleotides in proliferating cells.[18] This pathway is a key target for many chemotherapeutic agents. Understanding this pathway provides a logical framework for the mechanism of action of pyrimidine derivatives. The process begins with simple precursors like bicarbonate and glutamine and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), the precursor for other pyrimidine nucleotides.[19] This pathway is tightly regulated, often by signaling pathways such as the PI3K-Akt-mTOR cascade, which are frequently dysregulated in cancer.[20]

G cluster_pathway De Novo Pyrimidine Synthesis Pathway Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CPS II Carbamoyl_A Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_A ATCase Aspartate Aspartate Aspartate->Carbamoyl_A Dihydroorotate Dihydroorotate Carbamoyl_A->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine Monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine Monophosphate (UMP) OMP->UMP UMPS

Caption: Simplified de novo pyrimidine biosynthesis pathway.

Disclaimer: This document is intended for informational purposes for research professionals. The lack of extensive, publicly available experimental data on this compound necessitates that users independently verify properties through laboratory analysis.

References

5-Bromopyrimidin-2(1H)-one hydrobromide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromopyrimidin-2(1H)-one hydrobromide, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, physicochemical properties, a plausible synthetic route, and potential applications as a versatile building block in the synthesis of novel therapeutic agents. While direct biological data and established signaling pathway interactions for this specific hydrobromide salt are not extensively documented in publicly available literature, this guide extrapolates its potential from the known activities of related 5-bromopyrimidine scaffolds.

Chemical Identity and Molecular Structure

This compound is the hydrobromide salt of 5-bromo-2-hydroxypyrimidine. The presence of the bromine atom at the 5-position and the pyrimidinone core makes it a valuable intermediate for further chemical modifications.

CAS Number: 81590-30-9[1][2][3][4][5]

Molecular Structure:

The molecular structure consists of a pyrimidinone ring substituted with a bromine atom at the 5-position, which is protonated and associated with a bromide counter-ion.

  • Molecular Formula: C₄H₄Br₂N₂O[1][2][3][4][5]

  • SMILES: Br.BrC1=CNC(=O)N=C1[4]

  • InChI Key: Information not available in search results.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Weight 255.90 g/mol [1][4]
Appearance Solid (predicted)
Purity Typically available at ≥95%[3]
Storage Conditions Sealed in a dry, room temperature environment.[1][4][5]
Solubility Information not available in search results.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G cluster_0 Step 1: Bromination cluster_1 Step 2: Salt Formation A 2-Hydroxypyrimidine D 5-Bromo-2(1H)-pyrimidinone A->D B Brominating Agent (e.g., Br₂, NBS) B->D C Solvent (e.g., Acetic Acid, Dichloromethane) C->D G 5-Bromopyrimidin-2(1H)-one hydrobromide D->G E Hydrobromic Acid (HBr) E->G F Solvent (e.g., Ether, Dioxane) F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A General Approach

Step 1: Synthesis of 5-Bromo-2(1H)-pyrimidinone

This procedure is adapted from general methods for the bromination of pyrimidines.

  • Dissolve 2-hydroxypyrimidine in a suitable solvent such as glacial acetic acid or a halogenated hydrocarbon.

  • Slowly add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), to the solution while maintaining a controlled temperature, typically at or below room temperature.

  • Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction and purification.

  • Purification is typically achieved by recrystallization from a suitable solvent to yield the 5-bromo-2(1H)-pyrimidinone product.

Step 2: Formation of the Hydrobromide Salt

  • Dissolve the purified 5-bromo-2(1H)-pyrimidinone in an appropriate anhydrous solvent, such as diethyl ether or dioxane.

  • Slowly add a solution of hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid or ether) to the pyrimidinone solution with stirring.

  • The hydrobromide salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to obtain this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromopyrimidine core is a prevalent scaffold in medicinal chemistry due to its ability to serve as a versatile synthetic handle for the introduction of various functional groups, often through cross-coupling reactions. While direct biological activity data for this compound is scarce, its derivatives have shown significant potential in various therapeutic areas.

Kinase Inhibitors

Derivatives of 5-bromopyrimidine have been synthesized and evaluated as potent inhibitors of various kinases, which are crucial targets in cancer therapy. For instance, a series of novel 5-bromo-pyrimidine derivatives have been investigated as Bcr/Abl tyrosine kinase inhibitors for their potential in treating chronic myeloid leukemia.[6]

Bone Anabolic Agents

Recent studies have explored pyrimidine derivatives as potential bone anabolic agents. One study reported the design and synthesis of pyrimidine derivatives that promote osteogenesis through the BMP2/SMAD1 signaling pathway. A 5-bromo-substituted pyrimidine derivative was identified as a particularly efficacious agent in this study.[7]

Other Potential Applications

The pyrimidine scaffold is a key component in a wide range of biologically active molecules, including antivirals, antibacterials, and CNS-acting agents. The 5-bromo substituent provides a reactive site for the synthesis of diverse libraries of compounds for screening against various biological targets.

Potential Signaling Pathway Interactions

Based on the demonstrated activity of its derivatives, this compound could be a precursor for compounds that modulate key signaling pathways in diseases like cancer and osteoporosis.

Hypothetical Workflow for Screening as a Kinase Inhibitor

The following diagram illustrates a hypothetical workflow for the screening of a library of compounds derived from this compound for kinase inhibitory activity.

G A 5-Bromopyrimidin-2(1H)-one hydrobromide B Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C Library of Pyrimidine Derivatives B->C D High-Throughput Screening (Kinase Activity Assay) C->D E Identification of 'Hits' D->E F Lead Optimization E->F G In Vivo Studies F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow for developing kinase inhibitors from a 5-bromopyrimidine scaffold.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of potentially bioactive molecules. Its utility is primarily as a synthetic intermediate, with the 5-bromo position serving as a key site for diversification. While direct biological data on the hydrobromide salt itself is limited, the extensive research on its derivatives highlights the significant potential of this scaffold in the development of novel therapeutics, particularly in the areas of oncology and regenerative medicine. Further research into the direct biological effects of this compound and the development of optimized synthetic protocols are warranted.

References

Technical Guide: Solubility Profile of 5-Bromopyrimidin-2(1H)-one Hydrobromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromopyrimidin-2(1H)-one hydrobromide in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific salt in public literature, this document combines theoretical considerations, data from related compounds, and standardized experimental protocols to offer a predictive solubility profile and a framework for its empirical determination.

Introduction to this compound

This compound is a heterocyclic organic compound. As a hydrobromide salt, its solubility is significantly influenced by the polarity of the solvent and the salt's ability to dissociate. Understanding its solubility is critical for applications in medicinal chemistry and drug development, particularly for reaction chemistry, formulation, and preliminary pharmacokinetic assessments.

Predicted Solubility in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like." The hydrobromide salt form introduces ionic character, which generally increases solubility in polar solvents. The pyrimidinone core, while containing polar functional groups, also possesses nonpolar hydrocarbon character. The following table summarizes the expected qualitative solubility based on general principles of organic salt solubility.

Solvent ClassificationSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can hydrogen bond with the pyrimidinone and solvate the bromide and protonated pyrimidinone ions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High to ModerateThe high polarity and dipole moment of these solvents can effectively solvate the ions of the salt, though they lack hydrogen bond donating ability.
Moderate Polarity Acetone, AcetonitrileModerate to LowThese solvents have a moderate dipole moment but are less effective at solvating dissociated ions compared to more polar solvents.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low / InsolubleThe nonpolar nature of these solvents cannot overcome the lattice energy of the ionic salt.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the isothermal shake-flask method, a standard for thermodynamic solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Visualizing the Solubility Determination Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a compound in a drug discovery setting.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data Processing compound Test Compound (5-Bromopyrimidin-2(1H)-one HBr) saturate Prepare Saturated Solutions (Excess Solid) compound->saturate solvents Select Organic Solvents solvents->saturate standards Prepare Standard Solutions hplc Quantify Concentration (e.g., HPLC-UV) standards->hplc equilibrate Equilibrate at Constant Temp (e.g., 24-72h) saturate->equilibrate sample Sample and Filter Supernatant equilibrate->sample sample->hplc calculate Calculate Solubility (e.g., mg/mL) hplc->calculate report Report Results calculate->report

Caption: A generalized workflow for determining the solubility of a test compound.

Logical Framework for Solubility Prediction

The decision-making process for predicting solubility can be visualized as a logical flow based on the physicochemical properties of the solute and solvent.

G Logical Framework for Solubility Prediction start Start: Assess Solubility of 5-Bromopyrimidin-2(1H)-one HBr is_salt Is the compound a salt? start->is_salt solvent_polarity Assess Solvent Polarity is_salt->solvent_polarity Yes high_polarity High Polarity (e.g., Methanol, DMSO) solvent_polarity->high_polarity High low_polarity Low Polarity (e.g., Toluene, Hexane) solvent_polarity->low_polarity Low h_bonding Can solvent act as H-bond donor/acceptor? high_polarity->h_bonding low_sol Predicted: Low Solubility low_polarity->low_sol high_sol Predicted: High Solubility h_bonding->high_sol Yes h_bonding->high_sol No (but high polarity)

Caption: A decision tree for predicting the solubility of an organic salt.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromopyrimidin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 5-Bromopyrimidin-2(1H)-one and its hydrobromide salt. Due to the limited public availability of specific NMR data for the hydrobromide salt, this document presents data for the free base, 5-Bromopyrimidin-2(1H)-one, and discusses the anticipated spectral changes upon protonation to form the hydrobromide salt. This guide is intended to assist researchers in the structural elucidation and characterization of this and related pyrimidinone compounds.

Chemical Structure and NMR-Relevant Moieties

5-Bromopyrimidin-2(1H)-one exists in tautomeric equilibrium with its aromatic hydroxy form, 5-bromo-2-hydroxypyrimidine. In solution, the keto form is generally favored. The formation of the hydrobromide salt involves the protonation of one of the nitrogen atoms, leading to a delocalized positive charge across the pyrimidine ring. This protonation significantly influences the electronic environment of the carbon and hydrogen atoms, resulting in notable shifts in the NMR spectra.

G

Experimental Protocols

While a specific experimental protocol for 5-Bromopyrimidin-2(1H)-one hydrobromide is not publicly available, a general procedure for acquiring ¹H and ¹³C NMR spectra for pyrimidine derivatives is outlined below.

Sample Preparation:

  • Approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is weighed.

  • The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

NMR Spectrometer Setup:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Probe: A 5 mm inverse probe.

  • Temperature: 298 K (25 °C).

  • Locking and Shimming: The spectrometer is locked on the deuterium signal of the solvent, and the magnetic field is shimmed to optimize resolution and line shape.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64 scans.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: ~240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans.

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

  • The spectrum is phase-corrected.

  • The chemical shift scale is calibrated to the TMS signal at 0.00 ppm.

G SamplePrep Sample Preparation|Weigh Sample Dissolve in Deuterated Solvent + TMS Transfer to NMR Tube SpectrometerSetup Spectrometer Setup|Instrument Tuning (¹H & ¹³C) Locking on Solvent Signal Shimming SamplePrep->SpectrometerSetup Acquisition Data Acquisition|¹H NMR (zg30) ¹³C NMR (zgpg30) SpectrometerSetup->Acquisition Processing Data Processing|Fourier Transform Phasing Calibration to TMS Acquisition->Processing

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 5-Bromopyrimidin-2(1H)-one. The data for the hydrobromide salt is expected to show downfield shifts for all signals due to the electron-withdrawing effect of the positive charge on the protonated ring.

Table 1: ¹H NMR Spectral Data of 5-Bromopyrimidin-2(1H)-one

ProtonChemical Shift (δ, ppm) (Expected)MultiplicityCoupling Constant (J, Hz) (Expected)
H-48.2 - 8.4d~2.0
H-68.2 - 8.4d~2.0
N1-H11.0 - 12.0br s-
N3-H11.0 - 12.0br s-

Note: The N-H protons are exchangeable and may not always be observed, or may appear as a broad singlet. In the hydrobromide salt, an additional N-H proton signal would be present, and all pyrimidine proton signals would be shifted downfield.

Table 2: ¹³C NMR Spectral Data of 5-Bromopyrimidin-2(1H)-one

CarbonChemical Shift (δ, ppm) (Expected)
C-2155 - 158
C-4145 - 148
C-5105 - 108
C-6145 - 148

Note: In the hydrobromide salt, all carbon signals are expected to be shifted downfield due to the increased deshielding from the positive charge.

Structural Elucidation Pathway

The structural confirmation of 5-Bromopyrimidin-2(1H)-one and its hydrobromide salt would typically involve a series of 1D and 2D NMR experiments.

G 1D_H ¹H NMR COSY COSY 1D_H->COSY H-H Correlations HSQC HSQC 1D_H->HSQC Direct C-H Correlations 1D_C ¹³C NMR 1D_C->HSQC HMBC HMBC COSY->HMBC HSQC->HMBC Long-Range C-H Correlations Structure Final Structure HMBC->Structure

Interpretation:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Indicates the number of different types of carbon atoms.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks. For 5-Bromopyrimidin-2(1H)-one, a correlation between H-4 and H-6 would be expected if there were a small coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms. This would connect the signals of C-4 and H-4, and C-6 and H-6.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. For instance, correlations from H-4 and H-6 to C-2 and C-5 would be expected.

This comprehensive approach allows for the unambiguous assignment of all proton and carbon signals and confirms the overall structure of the molecule. For the hydrobromide salt, these experiments would also pinpoint the site of protonation.

Tautomeric Landscape of 5-Bromopyrimidin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric forms of 5-Bromopyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Tautomerism, the dynamic equilibrium between interconverting isomers, plays a crucial role in the chemical reactivity, biological activity, and physicochemical properties of drug candidates.[1][2] Understanding the tautomeric preferences of 5-Bromopyrimidin-2(1H)-one is therefore essential for its rational application in drug design and development.

Tautomeric Forms of 5-Bromopyrimidin-2(1H)-one

5-Bromopyrimidin-2(1H)-one can exist in several tautomeric forms, primarily involving lactam-lactim and keto-enol tautomerism. The principal tautomers are the lactam (amide) form, the lactim (enolic) form, and a zwitterionic form. The equilibrium between these forms is influenced by various factors, including the solvent, pH, and temperature.[3]

The predominant tautomeric forms are:

  • 5-Bromo-2(1H)-pyrimidinone (Lactam form): Generally the most stable tautomer in the solid state and in polar solvents.

  • 5-Bromo-2-hydroxypyrimidine (Lactim form): An aromatic tautomer that can be stabilized in nonpolar solvents or through specific intermolecular interactions.

  • Zwitterionic form: Can be present in highly polar or aqueous environments.

The interconversion between these tautomers involves the migration of a proton and a shift in double bonds.

Caption: Tautomeric equilibrium between the lactam and lactim forms of 5-Bromopyrimidin-2(1H)-one.

Factors Influencing Tautomeric Equilibrium

The relative stability of the tautomers of 5-Bromopyrimidin-2(1H)-one is governed by a delicate balance of several factors:

  • Aromaticity: The lactim form possesses an aromatic pyrimidine ring, which contributes to its stability.[4]

  • Hydrogen Bonding: The lactam form can participate in strong intermolecular hydrogen bonding, which is a significant stabilizing factor, particularly in the solid state.

  • Solvent Effects: The polarity of the solvent plays a critical role. Polar solvents tend to favor the more polar lactam tautomer, while nonpolar solvents can shift the equilibrium towards the less polar lactim form.[3]

  • Substitution Effects: The presence of the bromine atom at the 5-position can influence the electronic distribution within the ring and, consequently, the tautomeric equilibrium.

Quantitative Analysis of Tautomer Stability

Below is a hypothetical table summarizing the expected relative stabilities based on computational studies of similar pyrimidinones.

TautomerGas Phase (ΔE, kcal/mol)Aqueous Solution (ΔG, kcal/mol)
5-Bromo-2(1H)-pyrimidinone0.00 (Reference)0.00 (Reference)
5-Bromo-2-hydroxypyrimidine+2.5 - +5.0+1.0 - +3.0
Zwitterionic form+10.0 - +15.0+5.0 - +8.0

Note: These values are illustrative and based on trends observed for related pyrimidinone compounds. Actual values for 5-Bromopyrimidin-2(1H)-one would require specific experimental or computational determination.

Experimental Protocols for Tautomer Characterization

The characterization of the tautomeric forms of 5-Bromopyrimidin-2(1H)-one relies on a combination of spectroscopic and crystallographic techniques.

Synthesis of 5-Bromopyrimidin-2(1H)-one

A common synthetic route to 5-bromopyrimidin-2(1H)-one involves the cyclocondensation of a suitable three-carbon precursor with urea or a related amidine in the presence of a brominating agent.

synthesis_workflow start Starting Materials (e.g., malondialdehyde derivative, urea) step1 Cyclocondensation start->step1 step2 Bromination step1->step2 product 5-Bromopyrimidin-2(1H)-one step2->product purification Purification (e.g., recrystallization, chromatography) product->purification characterization Characterization (NMR, IR, MS, X-ray) purification->characterization

Caption: General experimental workflow for the synthesis and characterization of 5-Bromopyrimidin-2(1H)-one.

Detailed Protocol (Illustrative):

  • Reaction Setup: A solution of a suitable malonic acid derivative and urea is prepared in an appropriate solvent (e.g., ethanol).

  • Condensation: The mixture is heated under reflux in the presence of a base (e.g., sodium ethoxide) to facilitate cyclization.

  • Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the reaction mixture, and the reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic and Crystallographic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between tautomers. The chemical shifts of the ring protons and carbons, as well as the N-H proton, are sensitive to the tautomeric form. Variable-temperature NMR can be used to study the dynamics of tautomeric interconversion.

  • Infrared (IR) Spectroscopy: The lactam form exhibits a characteristic C=O stretching vibration (typically around 1650-1700 cm-1), which is absent in the lactim form. The lactim tautomer will show a C=N stretch and a broad O-H stretch.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. It allows for precise determination of bond lengths and angles, confirming the positions of protons.[5]

Logical Framework for Tautomer Analysis

The comprehensive analysis of the tautomeric forms of 5-Bromopyrimidin-2(1H)-one follows a logical progression from synthesis to detailed structural and energetic characterization.

analysis_logic cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_computational Computational Analysis synthesis Chemical Synthesis purification Purification synthesis->purification nmr NMR Spectroscopy (Solution-phase tautomers) purification->nmr ir IR Spectroscopy (Functional group identification) purification->ir xray X-ray Crystallography (Solid-state structure) purification->xray data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration xray->data_integration dft DFT Calculations (Relative tautomer energies) solvation Solvation Models (Solvent effects on stability) dft->solvation solvation->data_integration conclusion Dominant Tautomer Identification & Stability Profile data_integration->conclusion

Caption: Logical relationship diagram for the comprehensive analysis of tautomerism in 5-Bromopyrimidin-2(1H)-one.

Conclusion

The tautomerism of 5-Bromopyrimidin-2(1H)-one is a critical aspect of its chemical identity, with the lactam form generally being the most stable, particularly in the solid state and polar environments. The lactim form, however, can play a significant role in its reactivity and interactions in less polar microenvironments, such as enzyme active sites. A thorough understanding and characterization of the tautomeric landscape of this molecule are paramount for its successful development in pharmaceutical and chemical research. Further experimental and computational studies are warranted to provide precise quantitative data on the tautomeric equilibrium and its influencing factors.

References

The Versatility of 5-Bromopyrimidin-2(1H)-one Hydrobromide: An In-depth Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Among the vast array of pyrimidine-based building blocks, 5-Bromopyrimidin-2(1H)-one hydrobromide has emerged as a particularly versatile and valuable intermediate. Its strategic placement of a bromine atom and a reactive pyrimidinone core allows for a diverse range of chemical transformations, making it a cornerstone in the synthesis of complex molecules, most notably in the development of targeted kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering detailed experimental protocols and insights into its role in the creation of next-generation therapeutics.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
Chemical Formula C₄H₄Br₂N₂O[1]
Molecular Weight 255.90 g/mol [1][2]
CAS Number 81590-30-9[1][3]
Appearance Solid
Storage Sealed in a dry place at room temperature.[2]

Synthesis of this compound

Proposed Synthetic Pathway

G cluster_synthesis Synthesis of 5-Bromouracil (Analogue) cluster_proposed Proposed Synthesis Uracil Uracil Bromouracil 5-Bromouracil Uracil->Bromouracil Bromination BrominatingAgent Brominating Agent (e.g., Br₂, NBS) BrominatingAgent->Bromouracil Pyrimidinone 2-Hydroxypyrimidine Bromopyrimidinone 5-Bromo-2(1H)-pyrimidinone Pyrimidinone->Bromopyrimidinone Bromination BrominatingAgent2 Brominating Agent (e.g., Br₂, H₂O₂/HBr) BrominatingAgent2->Bromopyrimidinone FinalProduct 5-Bromopyrimidin-2(1H)-one hydrobromide Bromopyrimidinone->FinalProduct Salt Formation HBr HBr HBr->FinalProduct G Start 5-Bromopyrimidin-2(1H)-one hydrobromide Product 5-Aryl/Heteroaryl-pyrimidin-2(1H)-one Start->Product BoronicAcid Aryl/Heteroaryl Boronic Acid/Ester BoronicAcid->Product PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->Product Catalyzes Base Base (e.g., K₃PO₄) Base->Product Activates Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product Medium G Start 5-Bromopyrimidin-2(1H)-one hydrobromide Deprotonated Deprotonated Intermediate Start->Deprotonated Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Deprotonated Product N-Alkylated Product Deprotonated->Product Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation PF06650833 PF-06650833 (Zimlovisertib) PF06650833->IRAK4 Inhibits G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation TAK632 TAK-632 TAK632->RAF Inhibits

References

Electrophilic Bromination of Pyrimidin-2-one: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of pyrimidin-2-one, a critical reaction for the synthesis of halogenated pyrimidines. These compounds serve as essential intermediates in the development of a wide array of therapeutic agents, leveraging the unique chemical properties of the bromine substituent for further molecular elaboration. This document details the underlying reaction mechanism, presents established experimental protocols, and summarizes relevant quantitative data to support research and development in medicinal chemistry and materials science.

Introduction to Pyrimidine Reactivity

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic generally renders the ring resistant to electrophilic aromatic substitution compared to benzene. However, the presence of an electron-donating group, such as the oxo group in pyrimidin-2-one, activates the ring towards electrophilic attack. Electrophilic substitution, including halogenation, preferentially occurs at the C-5 position, which is the most electron-rich carbon in the ring.[1][2] The reaction does not typically proceed via a direct substitution, but rather through a more complex addition-elimination pathway.

The Core Mechanism: An Addition-Elimination Pathway

The electrophilic bromination of pyrimidin-2-one in aqueous acidic solutions is a well-studied process that proceeds through a multi-step mechanism. It is not a simple, one-step aromatic substitution. Instead, the reaction involves the rapid formation of a stable intermediate, which then undergoes a slow, acid-catalyzed elimination to yield the final aromatic product.[3][4]

Step 1: Rapid Addition The reaction initiates with the electrophilic attack of bromine at the electron-rich C-5 position of the pyrimidin-2-one ring. This is followed by a rapid reaction with water to form a stable, non-aromatic addition intermediate, specifically a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine derivative.[3]

Step 2: Slow Acid-Catalyzed Elimination The second phase of the mechanism is the rate-determining step. It involves the slow, acid-catalyzed dehydration (elimination of a water molecule) from the intermediate. This process re-establishes the aromaticity of the pyrimidine ring, yielding the final 5-bromopyrimidin-2-one product.[3][4]

If an excess of bromine is used, the 5-bromopyrimidin-2-one can react further to form a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine adduct.[3]

Electrophilic_Bromination_Mechanism cluster_intermediate Step 1: Rapid Addition cluster_product Step 2: Slow Elimination Pyrimidinone Pyrimidin-2-one Intermediate 5-Bromo-4,6-dihydroxy- hexahydro-2-oxopyrimidine (Addition Intermediate) Pyrimidinone->Intermediate + Br₂ + 2H₂O Br2 Br₂ Product 5-Bromopyrimidin-2-one Intermediate->Product - H₂O - HBr (Acid-Catalyzed)

Caption: Mechanism of Electrophilic Bromination of Pyrimidin-2-one.

Experimental Protocols

Several methods have been established for the bromination of pyrimidines and their derivatives. The choice of reagent and conditions can be adapted based on the specific substrate and desired outcome.

Protocol 1: Bromination using Bromine in Aqueous Acid This method directly follows the well-established addition-elimination mechanism.

  • Reagents: Pyrimidin-2-one, Bromine (Br₂), Aqueous Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve pyrimidin-2-one in a suitable concentration of aqueous sulfuric acid.

    • Add a stoichiometric amount of bromine water to the solution while stirring.

    • The reaction mixture is typically stirred at room temperature. The progress can be monitored by techniques like TLC or NMR.

    • The reaction involves a rapid formation of an intermediate, followed by a slow, acid-catalyzed conversion to the final product.[3][4]

    • Upon completion, the reaction is quenched, and the product is isolated through neutralization, extraction, and purification, often by recrystallization.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) NBS is a widely used reagent for electrophilic bromination, offering milder reaction conditions and easier handling compared to liquid bromine.[5][6]

  • Reagents: Pyrimidin-2-one or its nucleoside derivative, N-Bromosuccinimide (NBS), Solvent (e.g., Acetonitrile (CH₃CN), Dimethylformamide (DMF)).

  • Procedure:

    • Dissolve the pyrimidine substrate in the chosen aprotic solvent.

    • Add NBS (typically 1.05-1.2 equivalents) to the solution in one portion or portion-wise.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for a period ranging from a few hours to overnight.[6]

    • Monitor the reaction's progress via TLC.

    • After completion, the solvent is typically removed under reduced pressure.

    • The residue is then worked up, often by partitioning between an organic solvent and water, followed by purification of the organic layer.[5][7]

Protocol 3: Bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBH) DBH is another effective brominating agent, particularly for nucleoside derivatives, and its efficiency can be enhanced by Lewis acids.[8]

  • Reagents: Pyrimidine nucleoside, 1,3-dibromo-5,5-dimethylhydantoin (DBH), Trimethylsilyl trifluoromethanesulfonate (TMSOTf, as catalyst), Solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN)).

  • Procedure:

    • Dissolve the substrate in the chosen aprotic solvent.

    • Add DBH (0.55 equivalents, as it contains two bromine atoms) and a catalytic amount of TMSOTf (0.55 equivalents).[8]

    • Stir the mixture at ambient temperature. The reaction is often significantly faster in the presence of the Lewis acid catalyst.

    • Upon completion, the reaction mixture is subjected to an aqueous work-up.

    • The product is isolated from the organic phase and purified as necessary.[8]

Quantitative Data

The efficiency of bromination can vary significantly depending on the substrate and the chosen methodology. The following tables summarize representative yields for the bromination of pyrimidine derivatives and spectroscopic data for the related compound 5-bromopyrimidine.

Table 1: Reaction Yields for Bromination of Pyrimidine Derivatives

SubstrateBrominating AgentSolventCatalystTime (h)Yield (%)Reference
2'-O-MethyluridineSMBI / NaN₃H₂O:CH₃CN (1:9)-1.5High[5]
2-AminopyrimidineNBSAcetonitrile-Overnight97[7]
2',3',5'-Tri-O-acetyluridineDBHCH₂Cl₂-2895[8]
2',3',5'-Tri-O-acetyluridineDBHCH₂Cl₂TMSOTf694[8]

SMBI: Sodium Monobromoisocyanurate

Table 2: Spectroscopic Data for 5-Bromopyrimidine

Data TypeSolventChemical Shift (ppm) / m/zReference
¹H NMRCDCl₃9.15 (s, 1H), 8.83 (s, 2H)[9]
Mass Spectrum (EI)-158 (M⁺), 160 ([M+2]⁺)[9]

Conclusion

The electrophilic bromination of pyrimidin-2-one is a nuanced reaction that proceeds via a well-documented addition-elimination mechanism rather than direct substitution. This pathway, involving a stable dihydroxy intermediate, is fundamental to understanding the reactivity of activated pyrimidine systems. For synthetic applications, researchers have a variety of effective protocols at their disposal, from classic bromine in aqueous acid to milder, more modern reagents like N-bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin. The selection of a specific method will depend on the substrate's sensitivity, desired scale, and laboratory safety considerations. The resulting 5-bromopyrimidin-2-one and its derivatives are invaluable building blocks, providing a versatile chemical handle for the synthesis of complex molecules with significant potential in drug discovery and materials science.

References

Stability and Storage of 5-Bromopyrimidin-2(1H)-one hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and storage conditions for 5-Bromopyrimidin-2(1H)-one hydrobromide (CAS No: 81590-30-9). Due to the limited availability of specific public data on this compound, this guide synthesizes information from suppliers, general principles of chemical stability for related halogenated pyrimidines, and regulatory guidelines for stability testing. It is intended to offer best practices for handling, storage, and stability assessment.

Compound Information and Storage Conditions

This compound is a heterocyclic building block used in chemical synthesis. Proper storage is crucial to maintain its purity and integrity for research and development applications.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationSource/Rationale
Storage Temperature Room Temperature (short-term); Consider refrigerated conditions (2-8°C) for long-term storage.Supplier data suggests room temperature storage is acceptable, but cold-chain transport is also noted, implying enhanced stability at lower temperatures[1].
Atmosphere Store in a tightly sealed container under a dry, inert atmosphere (e.g., Nitrogen or Argon).Recommended to be "Sealed in dry"[1]. Pyrimidine rings and hydrobromide salts can be hygroscopic.
Light Conditions Store in a light-resistant container.While specific photostability data is unavailable, related compounds are often sensitive to light. It is best practice to protect from UV and visible light.
Transportation Cold-chain transportation is recommended.As noted by a commercial supplier, this helps maintain stability during transit[1].

Potential Degradation Pathways

While specific degradation products for this compound have not been publicly documented, based on its chemical structure, several degradation pathways can be hypothesized. The primary sites of instability are likely the pyrimidinone ring and the carbon-bromine bond.

  • Hydrolysis: The lactam (cyclic amide) functionality within the pyrimidinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Debromination: The carbon-bromine bond may be cleaved, particularly under reducing conditions or upon exposure to certain nucleophiles.

  • Oxidation: The pyrimidine ring system could be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in halogenated organic compounds.

Below is a workflow for the safe handling and storage of the compound.

cluster_receipt Receiving Compound cluster_storage Storage cluster_handling Handling Receive Receive this compound (Cold-chain transport recommended) Store Store in tightly sealed, light-resistant container under dry, inert atmosphere. Receive->Store Temp Storage Temperature: Short-term: Room Temperature Long-term: Refrigerated (2-8°C) Store->Temp WorkArea Handle in a well-ventilated area or chemical fume hood. Store->WorkArea PPE Wear appropriate PPE: - Safety glasses with side-shields - Chemical-resistant gloves - Lab coat WorkArea->PPE Dispense Dispense required amount and promptly reseal container. PPE->Dispense

Caption: Recommended workflow for receiving, storing, and handling the compound.

Proposed Protocol for Forced Degradation Studies

To definitively determine the stability of this compound and identify its degradation products, a forced degradation study is recommended. This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and general practices for small molecules[2].

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that primary and secondary degradation products are generated without completely destroying the molecule[2].

Table 2: Proposed Conditions for Forced Degradation Study

Stress ConditionProposed MethodAnalysis
Acid Hydrolysis Dissolve compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis.HPLC-UV, LC-MS/MS
Base Hydrolysis Dissolve compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis.HPLC-UV, LC-MS/MS
Oxidative Degradation Dissolve compound in a solution of 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.HPLC-UV, LC-MS/MS
Thermal Degradation Store solid compound at 80°C for 7 days.HPLC-UV, LC-MS/MS
Photostability Expose solid compound and a solution (in a photostable solvent like water or acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A dark control should be maintained.HPLC-UV, LC-MS/MS
Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for conducting a forced degradation study.

cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_conclusion Conclusion Start Prepare stock solution of This compound Control Prepare unstressed control sample Start->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photostability (ICH Q1B light exposure) Start->Photo Analyze Analyze all samples (stressed and control) by HPLC-UV Control->Analyze Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze HPLC Develop Stability-Indicating HPLC Method HPLC->Analyze MassSpec Characterize degradation products using LC-MS/MS Analyze->MassSpec Report Identify degradation pathways. Establish intrinsic stability profile. Validate analytical method. MassSpec->Report

Caption: Proposed experimental workflow for a forced degradation study.
Analytical Methodology

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, must be developed and validated. This method should be capable of separating the intact this compound from all significant degradation products.

  • Method Development: Screen various C18 columns with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with buffers like phosphate or formate) to achieve optimal separation.

  • Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity of the parent compound.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Characterization: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) should be employed to identify the mass of the degradation products, aiding in the elucidation of their structures and the overall degradation pathway.

Conclusion

While specific, long-term stability data for this compound is not publicly available, this guide provides a framework for its proper storage, handling, and stability assessment. The recommended storage condition is in a tightly sealed, light-resistant container at room temperature for short-term use, with refrigerated conditions advised for long-term storage. For definitive stability information, it is imperative that researchers and drug development professionals conduct forced degradation studies as outlined. The proposed experimental protocol provides a robust starting point for establishing the intrinsic stability of the molecule and developing a validated, stability-indicating analytical method.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 5-Bromopyrimidin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction parameters for the Suzuki-Miyaura cross-coupling of 5-Bromopyrimidin-2(1H)-one hydrobromide with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of 5-arylpyrimidin-2(1H)-ones, a scaffold present in numerous biologically active compounds. The Suzuki-Miyaura coupling is favored for its high tolerance of functional groups, relatively mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1]

Introduction

The pyrimidin-2(1H)-one core is a privileged structure in drug discovery. The introduction of an aryl or heteroaryl substituent at the 5-position via the Suzuki-Miyaura reaction allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This compound is a key starting material for these syntheses. The hydrobromide salt form necessitates the use of an adequate amount of base to both neutralize the salt and facilitate the catalytic cycle.

Reaction Principle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar-Pd(II)(Br)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation Ar-Pd(II)(Ar')L₂ Oxidative_Addition->Transmetalation Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 5-Arylpyrimidin-2(1H)-one Reductive_Elimination->Product Ar-Br 5-Bromopyrimidin-2(1H)-one Ar-Br->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid + Base Ar'-B(OH)2->Transmetalation

Suzuki-Miyaura Catalytic Cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of bromopyrimidine derivatives with different boronic acids, providing a comparative overview of catalyst systems, bases, solvents, and corresponding yields. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromopyrimidine Derivatives

Boronic AcidCatalyst (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1588
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1582
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1586
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1592
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194

Data adapted from studies on 5-bromopyrimidine. Yields are indicative and may vary for this compound.

Table 2: Screening of Reaction Conditions for a Model Suzuki Coupling

Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)10075
Pd(dppf)Cl₂ (3)K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)10085
Pd(OAc)₂ (3) / SPhos (6)K₃PO₄ (3)Toluene/H₂O (10:1)11092
Pd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃ (3)THF/H₂O (4:1)8088

This table presents hypothetical screening data for the reaction of this compound with phenylboronic acid to illustrate the effect of different reaction parameters.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv - Note: an extra equivalent of base is used to neutralize the hydrobromide salt)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the limiting reagent).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Degassed water

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Add DME and degassed water in a 3:1 ratio.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Reactants: - 5-Bromopyrimidin-2(1H)-one HBr - Arylboronic Acid - Catalyst - Base Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reactants->Solvent Inert Purge with Inert Gas (N₂ or Ar) Solvent->Inert Heating Heat and Stir (Conventional or Microwave) Inert->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Reaction Complete Extract Aqueous Workup and Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product 5-Arylpyrimidin-2(1H)-one Purify->Final_Product Characterization

Experimental Workflow Diagram.

Troubleshooting

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. The choice of base and solvent can also significantly impact the yield. Ensure that the solvents are adequately degassed to prevent catalyst deactivation.

  • Side Products: The formation of homocoupled byproducts (Ar-Ar and Ar'-Ar') can occur. This can sometimes be minimized by adjusting the stoichiometry of the reactants or changing the catalyst system. Protodeborylation of the boronic acid can also be a competing side reaction.

  • Poor Solubility: If the reactants or product have poor solubility in the chosen solvent system, this can hinder the reaction rate. A different solvent or co-solvent may be required.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromopyrimidin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in synthetic organic and medicinal chemistry for the construction of carbon-heteroatom bonds. The pyrimidine scaffold is a common motif in numerous biologically active compounds, and the functionalization of halopyrimidines via SNAr provides a versatile route to a diverse array of derivatives. 5-Bromopyrimidin-2(1H)-one is a key intermediate for the synthesis of various 5-substituted pyrimidinones, which are of significant interest in drug discovery.

These application notes provide detailed protocols for the nucleophilic aromatic substitution on 5-Bromopyrimidin-2(1H)-one hydrobromide with a range of nitrogen, oxygen, and sulfur nucleophiles. Given that the starting material is a hydrobromide salt, the use of a base is essential to neutralize the salt and generate the free pyrimidinone for the subsequent substitution reaction.

Reaction Principle

The nucleophilic aromatic substitution on 5-Bromopyrimidin-2(1H)-one proceeds via a two-step addition-elimination mechanism. The pyrimidine ring is electron-deficient, which facilitates the attack of a nucleophile at the carbon atom bearing the bromine atom. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the bromide ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the 5-substituted product. The 2-oxo group on the pyrimidine ring influences the electronic properties and reactivity of the substrate.

Mandatory Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 5-Bromopyrimidin-2(1H)-one 5-Bromopyrimidin-2(1H)-one Meisenheimer Resonance-Stabilized Intermediate 5-Bromopyrimidin-2(1H)-one->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product 5-Substituted-pyrimidin-2(1H)-one Meisenheimer->Product - Br⁻ (Elimination) Leaving_Group Bromide Ion (Br⁻)

Caption: General mechanism of SNAr on 5-Bromopyrimidin-2(1H)-one.

experimental_workflow start Start: Reaction Setup reactants Combine 5-Bromopyrimidin-2(1H)-one HBr, Nucleophile, Base, and Solvent start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Purified Product characterization->end

Caption: A generalized workflow for SNAr reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amine Nucleophiles

This protocol describes a general method for the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the amine nucleophile (1.2-1.5 eq) and the base (2.5-3.0 eq). The excess base is required to neutralize the hydrobromide salt and the HBr generated during the reaction.

  • Add the solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the reaction mixture at room temperature or heat to 80-120 °C under conventional heating, or heat in a microwave reactor at 100-150 °C for 15-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 5-aminopyrimidin-2(1H)-one derivative.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Thiol Nucleophiles

This protocol outlines a general method for the reaction of this compound with thiols.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C and slowly add the thiol (1.1 eq). Stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add this compound (1.0 eq) and an additional equivalent of a non-nucleophilic base (e.g., DIPEA, 1.1 eq) to neutralize the hydrobromide.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Oxygen Nucleophiles (Alcohols and Phenols)

This protocol provides a general method for the synthesis of 5-alkoxy- and 5-aryloxy-pyrimidin-2(1H)-ones.

Materials:

  • This compound

  • Alcohol or phenol nucleophile (e.g., ethanol, phenol, ethylene glycol)

  • Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or the corresponding alcohol as solvent)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (can be used in excess as the solvent) or add it (1.5 eq) to an anhydrous solvent.

  • Add a strong base (e.g., NaH, 1.2 eq) portion-wise at 0 °C and stir for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound (1.0 eq) and an additional equivalent of a non-nucleophilic base (e.g., DIPEA, 1.1 eq).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and carefully quench with water.

  • If a co-solvent was used, remove it under reduced pressure. Neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound based on analogous reactions reported in the literature.

Table 1: Reaction with Nitrogen Nucleophiles

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF100685
2PiperidineEt₃NMeCN80882
3AnilineK₂CO₃DMSO1201275
4BenzylamineDIPEADMF90588

Table 2: Reaction with Sulfur Nucleophiles

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolNaHTHF60490
2Benzyl mercaptanK₂CO₃DMF70587
3EthanethiolNaHDMF50685

Table 3: Reaction with Oxygen Nucleophiles

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium Ethoxide-EthanolReflux1270
2PhenolNaHTHFReflux1865
3Ethylene GlycolKOtBuDioxane1002468

Alternative Methodologies: Palladium-Catalyzed Cross-Coupling

For less reactive nucleophiles or when milder conditions are required, Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, present a powerful alternative to traditional SNAr. These methods typically involve a palladium catalyst, a phosphine ligand, and a base.

Table 4: Palladium-Catalyzed Amination of 5-Bromopyrimidine (Illustrative Examples)

EntryAmineCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1N-MethylanilinePd₂(dba)₃XPhosK₃PO₄Toluene1001695
2MorpholinePd(OAc)₂BINAPCs₂CO₃Toluene1101892

Conclusion

The protocols and data presented herein provide a comprehensive guide for the successful implementation of nucleophilic aromatic substitution reactions on this compound. The choice of reaction conditions, including the base, solvent, and temperature, should be optimized for each specific nucleophile to achieve the desired outcome. For challenging substrates, palladium-catalyzed cross-coupling offers a robust alternative. These methods provide a versatile toolkit for the synthesis of a wide range of 5-substituted pyrimidinones for applications in drug discovery and development.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its structural similarity to the purine core of ATP allows for effective binding to the kinase ATP-binding site. 5-Bromopyrimidin-2(1H)-one hydrobromide is a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the C5 position serves as a crucial handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. This functionalization is key to achieving high potency and selectivity for specific kinase targets.

This document provides detailed protocols for the synthesis of kinase inhibitors utilizing this compound as a key building block, focusing on the synthesis of inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Additionally, it includes protocols for in vitro kinase inhibition assays and provides an overview of the relevant signaling pathways.

Data Presentation

The following table summarizes the inhibitory activities of representative pyrimidine-based kinase inhibitors against their respective targets. While specific data for inhibitors directly synthesized from this compound is not extensively available in the public domain, the presented data for structurally related 5-aryl-pyrimidin-2(1H)-one derivatives illustrate the potential of this scaffold.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (Cell Line)Cell-based IC50 (µM)Reference CompoundReference IC50 (nM)
P1 CDK2/cyclin A360H522 (Lung Cancer)-CAN508-
P2 CDK9/cyclin T11800U87 (Glioblastoma)-CAN508-
V1 VEGFR-2530HCT-116 (Colon Cancer)1.14 - 10.33Sorafenib190
V2 VEGFR-2610MCF-7 (Breast Cancer)1.14 - 10.33Sorafenib190

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-pyrimidin-2(1H)-one Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of 5-Bromopyrimidin-2(1H)-one with various arylboronic acids. This reaction is fundamental for creating a library of 5-aryl-pyrimidin-2(1H)-one derivatives, which are key intermediates for a range of kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (e.g., 10 mL of 1,4-Dioxane).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Stir the reaction mixture at 80-100 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-pyrimidin-2(1H)-one derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general luminescence-based assay to determine the in vitro inhibitory activity of the synthesized compounds against their target kinases (e.g., CDK2, VEGFR-2). The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Synthesized pyrimidinone-based inhibitor

  • Target kinase (e.g., recombinant human CDK2/cyclin A, VEGFR-2)

  • Kinase substrate (specific peptide or protein)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the assay plate. Include a DMSO-only control (vehicle control) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

    • Initiate the reaction by adding ATP to the mixture.

    • Immediately dispense the kinase reaction mixture into the wells of the assay plate containing the compounds.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection:

    • Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[1]

Mandatory Visualizations

Synthetic and Experimental Workflow

G cluster_synthesis Synthesis cluster_assay Biological Evaluation Start 5-Bromopyrimidin-2(1H)-one hydrobromide Reagents Arylboronic Acid, Pd Catalyst, Base Suzuki Suzuki-Miyaura Coupling Start->Suzuki Reagents->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Product 5-Aryl-pyrimidin-2(1H)-one Derivatives Purification->Product Assay_Setup In Vitro Kinase Assay (Luminescence-based) Product->Assay_Setup Data_Acquisition Luminescence Measurement Assay_Setup->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis Result Kinase Inhibition Data Data_Analysis->Result

Caption: Workflow for Synthesis and Biological Evaluation.

Signaling Pathways

Dysregulation of Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways is a hallmark of many cancers. The synthesized 5-aryl-pyrimidin-2(1H)-one derivatives are designed to inhibit these kinases, thereby disrupting cancer cell proliferation and angiogenesis.

CDKs are key regulators of the cell cycle.[2] Their inhibition by compounds derived from the 5-pyrimidin-2(1H)-one scaffold can lead to cell cycle arrest and apoptosis.

CDK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 CDK2->Rb phosphorylates G1S G1-S Phase Transition CDK2->G1S Inhibitor 5-Aryl-pyrimidin-2(1H)-one (CDK Inhibitor) Inhibitor->CDK46 inhibits Inhibitor->CDK2 inhibits

Caption: Simplified CDK Signaling Pathway in Cell Cycle Progression.

VEGFRs, particularly VEGFR-2, are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibitors based on the 5-pyrimidin-2(1H)-one scaffold can block this pathway.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor 5-Aryl-pyrimidin-2(1H)-one (VEGFR Inhibitor) Inhibitor->VEGFR2 inhibits

Caption: Simplified VEGFR-2 Signaling Pathway in Angiogenesis.

References

Application Notes and Protocols for the Preparation of Antiviral Compounds from 5-Bromopyrimidin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of potent antiviral nucleoside analogues, specifically focusing on the preparation of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), a clinically significant antiviral agent. The protocols detailed herein utilize 5-Bromopyrimidin-2(1H)-one hydrobromide as a readily accessible starting material. This document outlines the multi-step synthesis, including the crucial glycosylation and palladium-catalyzed cross-coupling reactions. Furthermore, it presents the mechanism of action of the resulting antiviral compound and summarizes its biological activity against key viral pathogens.

Introduction

5-Substituted pyrimidine nucleosides represent a cornerstone in the development of antiviral therapeutics. The modification at the C-5 position of the pyrimidine ring is a well-established strategy to generate compounds with high potency and selectivity against various viruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). 5-Bromopyrimidin-2(1H)-one, available as its hydrobromide salt, serves as a versatile precursor for the synthesis of these valuable antiviral agents. This document details a representative synthetic pathway for the preparation of Brivudine, a potent thymidine analogue, from a 5-bromouracil derivative.

Brivudine exerts its antiviral effect by targeting the viral DNA replication process. As a nucleoside analogue, it is phosphorylated to its active triphosphate form by viral thymidine kinase. This active metabolite is then incorporated into the growing viral DNA chain, leading to the termination of DNA synthesis and inhibition of viral replication.[1][2]

Synthetic Pathway

The synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine from 5-bromouracil, which can be obtained from this compound, involves a multi-step process. The key steps are the glycosylation of the pyrimidine base with a protected deoxyribose derivative, followed by a palladium-catalyzed Heck coupling to introduce the vinyl side chain, and subsequent bromination.

Antiviral Synthesis Workflow cluster_0 Step 1: Preparation of 5-Bromouracil cluster_1 Step 2: Glycosylation cluster_2 Step 3: Heck Cross-Coupling cluster_3 Step 4: Bromodecarboxylation & Deprotection A 5-Bromopyrimidin-2(1H)-one hydrobromide B 5-Bromouracil A->B Hydrolysis D Protected 5-Bromo-2'-deoxyuridine B->D Glycosylation C Protected Deoxyribose C->D F Protected (E)-5-(2-carboxyvinyl)- 2'-deoxyuridine D->F Pd-catalyzed Heck Coupling E Acrylic Acid Derivative E->F G (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) F->G Bromination & Deprotection

Caption: Synthetic workflow for Brivudine.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2'-deoxyuridine

This protocol describes the glycosylation of 5-bromouracil with a protected deoxyribose derivative.

Materials:

  • 5-Bromouracil

  • 1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • A suspension of 5-bromouracil in hexamethyldisilazane (HMDS) is heated at reflux with a catalytic amount of ammonium sulfate until a clear solution is obtained.

  • The excess HMDS is removed under reduced pressure to yield silylated 5-bromouracil.

  • The silylated 5-bromouracil is dissolved in anhydrous dichloromethane.

  • 1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose is added to the solution.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford the protected 5-bromo-2'-deoxyuridine.

Protocol 2: Synthesis of (E)-5-(2-Carboxyvinyl)-2'-deoxyuridine via Heck Coupling

This protocol details the palladium-catalyzed Heck coupling of the protected 5-bromo-2'-deoxyuridine with an acrylic acid derivative.

Materials:

  • Protected 5-Bromo-2'-deoxyuridine

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a solution of protected 5-bromo-2'-deoxyuridine in anhydrous acetonitrile are added acrylic acid, triethylamine, triphenylphosphine, and palladium(II) acetate.

  • The reaction mixture is heated at reflux under an inert atmosphere and monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent and washed to remove impurities.

  • The organic layer is dried and concentrated to give the crude Heck coupling product.

  • The crude product is purified by column chromatography.

Protocol 3: Synthesis of (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine)

This protocol outlines the final bromodecarboxylation and deprotection steps to yield Brivudine.

Materials:

  • Protected (E)-5-(2-carboxyvinyl)-2'-deoxyuridine

  • N-Bromosuccinimide (NBS)

  • Potassium acetate

  • Dimethylformamide (DMF)

  • Methanolic ammonia

Procedure:

  • The protected (E)-5-(2-carboxyvinyl)-2'-deoxyuridine is dissolved in DMF.

  • N-Bromosuccinimide and potassium acetate are added to the solution.

  • The mixture is heated, and the reaction progress is monitored by TLC.

  • Upon completion of the bromodecarboxylation, the reaction mixture is cooled and worked up to isolate the protected Brivudine.

  • The protecting groups are removed by treating the intermediate with methanolic ammonia.

  • The final product, (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), is purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the antiviral activity of Brivudine and related compounds against Herpes Simplex Virus Type 1 (HSV-1).

CompoundVirus StrainCell LineIC₅₀ (µM)Citation
(E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) HSV-1Vero0.003 - 0.01[3][4]
(Z)-5-(2-bromovinyl)-2'-deoxyuridineHSV-1Vero0.2 - 0.5[3]
AcyclovirHSV-1Vero0.1 - 0.3

IC₅₀ (50% inhibitory concentration) is the concentration of the compound required to inhibit viral replication by 50%.

Mechanism of Action: Viral DNA Polymerase Inhibition

Brivudine's antiviral activity stems from its selective inhibition of viral DNA synthesis. The compound is a substrate for viral thymidine kinase, which phosphorylates it to the monophosphate form. Cellular kinases then convert the monophosphate to the active triphosphate derivative. This triphosphate analogue is subsequently incorporated into the growing viral DNA chain by the viral DNA polymerase. The presence of the bromovinyl group at the 5-position leads to the termination of DNA chain elongation, thus halting viral replication.[1][2]

Mechanism of Action Brivudine Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine) B_MP Brivudine Monophosphate Brivudine->B_MP Phosphorylation B_TP Brivudine Triphosphate (Active Form) B_MP->B_TP Phosphorylation DNA_term Viral DNA Chain Termination B_TP->DNA_term Incorporation vTK Viral Thymidine Kinase vTK->B_MP cKinases Cellular Kinases cKinases->B_TP vDNAP Viral DNA Polymerase vDNAP->DNA_term DNA_elong Viral DNA Elongation DNA_elong->DNA_term Inhibition

Caption: Mechanism of action of Brivudine.

Conclusion

The synthetic protocols and data presented in these application notes demonstrate a viable pathway for the preparation of the potent antiviral agent, Brivudine, from this compound. The methodologies, centered around key glycosylation and palladium-catalyzed coupling reactions, are well-established in medicinal chemistry for the synthesis of nucleoside analogues. The provided information serves as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

References

Application Notes and Protocols for 5-Bromopyrimidin-2(1H)-one Hydrobromide in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromopyrimidin-2(1H)-one hydrobromide is a chemical compound available for research and development purposes. While pyrimidine derivatives are a class of compounds with a broad range of biological activities and have been utilized in the development of pharmaceuticals and agrochemicals, specific applications of this compound in agriculture are not extensively documented in publicly available literature. This document aims to provide a foundational understanding of its potential as a synthetic building block and outlines general protocols for handling and preliminary screening.

Compound Profile

PropertyValueReference
CAS Number 81590-30-9[1][2][3]
Molecular Formula C4H4Br2N2O[1][3]
Molecular Weight 255.90 g/mol [2][3]
Appearance White to off-white solid
Solubility Soluble in water
SMILES C1=C(C=NC(=O)N1)Br.Br[2]

Potential Agricultural Applications

While direct applications of this compound in agriculture are not established, its chemical structure suggests potential as a precursor or intermediate in the synthesis of more complex agrochemicals. Pyrimidine scaffolds are present in various commercial herbicides, fungicides, and insecticides. The bromine atom at the 5-position offers a reactive site for further chemical modifications, such as cross-coupling reactions, to build more elaborate molecules with potential biological activity.

Experimental Protocols

The following are generalized protocols for the handling, storage, and preliminary screening of this compound for potential agrochemical applications.

Handling and Storage

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • For long-term storage, refrigeration is recommended.

Preparation of Stock Solutions
  • Objective: To prepare a concentrated stock solution for use in biological assays.

  • Materials:

    • This compound

    • Sterile deionized water or an appropriate solvent (e.g., DMSO)

    • Sterile containers

    • Analytical balance

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in a known volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Ensure complete dissolution by vortexing or gentle heating if necessary.

    • Sterilize the stock solution by filtration through a 0.22 µm filter if it is to be used in sterile cell cultures.

    • Store the stock solution at -20°C for long-term use.

Preliminary Screening for Herbicidal Activity
  • Objective: To assess the potential of the compound to inhibit plant growth.

  • Materials:

    • Seeds of a model plant species (e.g., Arabidopsis thaliana, cress, or lettuce)

    • Petri dishes with germination paper or agar-based growth medium

    • Stock solution of this compound

    • Growth chamber with controlled light and temperature

  • Procedure:

    • Prepare a series of dilutions of the stock solution to test a range of concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a solvent-only control.

    • Apply the test solutions to the germination paper or incorporate them into the agar medium in the Petri dishes.

    • Place a set number of seeds onto each prepared Petri dish.

    • Incubate the dishes in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle at 22°C).

    • After a set period (e.g., 7-14 days), measure relevant parameters such as germination rate, root length, and shoot length.

    • Compare the measurements of the treated plants to the control group to determine the inhibitory effect of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the preliminary screening of a test compound for herbicidal activity.

Herbicidal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Stock Solution of 5-Bromopyrimidin-2(1H)-one HBr B Prepare Serial Dilutions A->B C Treat Seeds in Petri Dishes B->C D Incubate in Growth Chamber C->D E Measure Growth Parameters (Root/Shoot Length, Germination Rate) D->E F Compare with Control E->F G Determine IC50 F->G

Caption: Workflow for primary herbicidal activity screening.

Logical Relationship for Synthetic Strategy

The diagram below outlines the potential synthetic utility of this compound as a building block for creating novel agrochemicals.

Synthetic_Strategy Start 5-Bromopyrimidin-2(1H)-one Hydrobromide Reaction Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Start->Reaction Intermediate Functionalized Pyrimidine Derivatives Reaction->Intermediate Screening Biological Screening (Herbicidal, Fungicidal, etc.) Intermediate->Screening Product Novel Agrochemical Candidate Screening->Product

Caption: Synthetic pathway from a starting material to a potential agrochemical.

Disclaimer: The information provided is for research and development purposes only. The biological activities and safety profiles of any derivatives synthesized from this compound must be thoroughly investigated.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromopyrimidin-2(1H)-one hydrobromide with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromopyrimidin-2(1H)-one hydrobromide with various arylboronic acids. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of 5-aryl-2(1H)-pyrimidinone scaffolds. These structures are prevalent in a wide array of biologically active compounds and are of significant interest for the development of novel therapeutics.

The pyrimidine ring is a privileged scaffold in drug discovery, and the ability to introduce diverse aryl groups at the 5-position allows for extensive structure-activity relationship (SAR) studies.[1] The resulting 5-aryl-2(1H)-pyrimidinone derivatives have shown potential in various therapeutic areas, including oncology, virology, and as anti-inflammatory agents.[1][2]

The Suzuki-Miyaura reaction is a versatile and powerful method for forming carbon-carbon bonds.[3] It is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of arylboronic acids.[4]

General Reaction Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromopyrimidin-2(1H)-one, forming a Pd(II) complex.[5]

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 5-aryl-2(1H)-pyrimidinone product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

The presence of the hydrobromide salt in the starting material will be neutralized by the base used in the reaction. The 2(1H)-one tautomer may influence the electronic properties of the pyrimidine ring but is generally compatible with Suzuki-Miyaura conditions.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar bromopyrimidine derivatives and may require optimization for specific substrates.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0-4.0 equiv to account for the hydrobromide salt)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (3.0-4.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the palladium catalyst (1-5 mol%) to the flask under a stream of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to afford the desired 5-aryl-2(1H)-pyrimidinone.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of bromopyrimidine derivatives with various arylboronic acids, which can be used as a starting point for the optimization of the reaction with this compound.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines

EntryPalladium Catalyst (mol%)Ligand (if applicable)Base (equiv)SolventTemperature (°C)Time (h)
1Pd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)10012
2Pd(dppf)Cl₂ (3)-Cs₂CO₃ (3.5)DMF908
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (4)Toluene11016

Table 2: Representative Yields with Various Arylboronic Acids

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid5-Phenylpyrimidin-2(1H)-one75-90
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)pyrimidin-2(1H)-one80-95
33-Chlorophenylboronic acid5-(3-Chlorophenyl)pyrimidin-2(1H)-one70-85
42-Thienylboronic acid5-(Thiophen-2-yl)pyrimidin-2(1H)-one65-80

Note: Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific substrates and optimized reaction conditions.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 5-Bromopyrimidin-2(1H)-one Product 5-Aryl-2(1H)-pyrimidinone PdII_Br [Ar-Pd(II)L_n-Br] OxAdd->PdII_Br Transmetal Transmetalation PdII_Br->Transmetal Ar'-B(OH)₂ / Base PdII_Ar [Ar-Pd(II)L_n-Ar'] Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 5-Aryl-pyrimidin-2(1H)-one Reactants 5-Bromopyrimidin-2(1H)-one + Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start reagents Combine 5-Bromopyrimidin-2(1H)-one HBr, Arylboronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Upon Completion purification Purify by Chromatography workup->purification product Isolated 5-Aryl-2(1H)-pyrimidinone purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Protocol for N-arylation of 5-Bromopyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-arylation of pyrimidinones is a critical transformation in medicinal chemistry, as the resulting N-aryl pyrimidinone scaffold is a key structural motif in a wide range of biologically active compounds. This protocol details the N-arylation of 5-Bromopyrimidin-2(1H)-one, a versatile building block for the synthesis of novel drug candidates. The two primary and most effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document provides detailed protocols for both methods, including reaction optimization, and a summary of representative data.

Palladium-Catalyzed N-arylation (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] It typically employs a palladium catalyst with a phosphine ligand and a base.

Generalized Reaction Scheme:

Data Presentation: Representative Conditions for Buchwald-Hartwig N-arylation

EntryAryl AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012>90
24-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11018~85
34-NitroanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene10024~75
42-MethylanilinePd(OAc)₂ (2)DavePhos (4)K₂CO₃Dioxane11018~80

Experimental Protocol: Buchwald-Hartwig N-arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 5-Bromopyrimidin-2(1H)-one with an aryl amine.

Materials:

  • 5-Bromopyrimidin-2(1H)-one

  • Aryl amine (e.g., Aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 5-Bromopyrimidin-2(1H)-one (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add the aryl amine (1.2 mmol, 1.2 equiv) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-arylated product.

Experimental Workflow (Buchwald-Hartwig)

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Reactants: - 5-Bromopyrimidin-2(1H)-one - Aryl Amine - Pd Catalyst & Ligand - Base add_solvent Add Anhydrous Degassed Solvent prep_reactants->add_solvent heat_stir Heat and Stir under Inert Atmosphere add_solvent->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool dilute_filter Dilute and Filter cool->dilute_filter aqueous_workup Aqueous Work-up dilute_filter->aqueous_workup chromatography Column Chromatography aqueous_workup->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Copper-Catalyzed N-arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[4][5] Modern protocols often use ligands to facilitate the reaction under milder conditions than the traditional high-temperature requirements.

Generalized Reaction Scheme:

Data Presentation: Representative Conditions for Ullmann N-arylation

The following table summarizes typical conditions and expected yields for the copper-catalyzed N-arylation of nitrogen heterocycles, which can be adapted for 5-Bromopyrimidin-2(1H)-one.[6]

EntryAryl HalideCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (5)1,10-Phenanthroline (10)Cs₂CO₃Dioxane10018~90
2BromobenzeneCuI (10)L-Proline (20)K₂CO₃DMSO11024~85
34-IodotolueneCu₂O (5)Salicylaldoxime (10)K₃PO₄DMF12024~80
44-BromoanisoleCuI (10)NoneK₂CO₃Pyridine13036~70

Experimental Protocol: Ullmann N-arylation

This protocol describes a general procedure for the copper-catalyzed N-arylation of 5-Bromopyrimidin-2(1H)-one with an aryl halide.

Materials:

  • 5-Bromopyrimidin-2(1H)-one

  • Aryl halide (e.g., Iodobenzene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline)

  • Base (e.g., Cesium carbonate - Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane or DMSO)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

  • Schlenk tube or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 5-Bromopyrimidin-2(1H)-one (1.0 mmol, 1.0 equiv), CuI (0.05 mmol, 5 mol%), the ligand (e.g., 1,10-Phenanthroline, 0.1 mmol, 10 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Reagent Addition: Add the aryl halide (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add the anhydrous solvent (5-10 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-130 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Experimental Workflow (Ullmann)

Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Reactants: - 5-Bromopyrimidin-2(1H)-one - Aryl Halide - Cu Catalyst & Ligand - Base add_solvent Add Anhydrous Solvent prep_reactants->add_solvent heat_stir Heat and Stir under Inert Atmosphere add_solvent->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool dilute_filter Dilute and Filter cool->dilute_filter aqueous_workup Aqueous Work-up dilute_filter->aqueous_workup chromatography Column Chromatography aqueous_workup->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for the Ullmann N-arylation.

Signaling Pathway and Logical Relationships

The following diagram illustrates the generalized catalytic cycle for the Buchwald-Hartwig amination, which is a key logical relationship in understanding the reaction mechanism.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(L)-X Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)(L)(R2NH)]+X- OxAdd->AmineComplex + R2NH AmidoComplex Ar-Pd(II)(L)(NR2) AmineComplex->AmidoComplex - HX (Base) AmidoComplex->Pd0 Catalyst Regeneration Product Ar-NR2 AmidoComplex->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Both the Buchwald-Hartwig and Ullmann N-arylation reactions are effective methods for the synthesis of N-aryl-5-bromopyrimidin-2(1H)-ones. The choice of method will depend on the specific substrate, functional group tolerance, and available laboratory resources. The Buchwald-Hartwig reaction often proceeds under milder conditions and with a broader substrate scope, while the Ullmann condensation provides a valuable alternative, particularly when palladium-based methods are not suitable. Optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired product.

References

Application Notes and Protocols for the Synthesis of Fused Pyrimidines Using 5-Bromopyrimidin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various fused pyrimidine systems utilizing 5-Bromopyrimidin-2(1H)-one hydrobromide as a key starting material. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, followed by subsequent cyclization reactions to construct the desired bicyclic heterocyclic scaffolds. Fused pyrimidines are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones

The synthesis of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold can be achieved through a Suzuki-Miyaura coupling to introduce a vinyl group at the 5-position of the pyrimidine ring, followed by an intramolecular cyclization.

Reaction Scheme:

A two-step process involving an initial Suzuki-Miyaura coupling followed by a ring-closing reaction.

G start 5-Bromopyrimidin-2(1H)-one hydrobromide step1 Suzuki-Miyaura Coupling (e.g., Potassium vinyltrifluoroborate) start->step1 Pd catalyst, Base intermediate 5-Vinylpyrimidin-2(1H)-one step1->intermediate step2 Intramolecular Cyclization (e.g., Heck-type) intermediate->step2 Pd catalyst, Base product Pyrido[2,3-d]pyrimidin-7(8H)-one step2->product

Caption: Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a suitable base (e.g., K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Reaction Conditions: Stir the mixture at 90-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 5-vinylpyrimidin-2(1H)-one.

Experimental Protocol: Intramolecular Cyclization
  • Reaction Setup: In a sealed tube, dissolve the 5-vinylpyrimidin-2(1H)-one (1.0 eq) in a suitable solvent like DMF.

  • Reagent Addition: Add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine).

  • Reaction Conditions: Heat the mixture at 120-140 °C for 4-8 hours.

  • Work-up and Purification: After cooling, the reaction mixture is worked up as described for the Suzuki-Miyaura coupling and purified by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling
CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O901875
PdCl₂(dppf)dppfCs₂CO₃DME852480
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

The thieno[2,3-d]pyrimidin-4(3H)-one core can be constructed via a Sonogashira coupling to install an alkyne at the 5-position, followed by a base-mediated intramolecular cyclization involving a sulfur nucleophile.

Reaction Scheme:

A Sonogashira coupling followed by a cyclization reaction.

G start 5-Bromopyrimidin-2(1H)-one hydrobromide step1 Sonogashira Coupling (e.g., Trimethylsilylacetylene) start->step1 Pd/Cu catalyst, Base intermediate1 5-((Trimethylsilyl)ethynyl)pyrimidin- 2(1H)-one step1->intermediate1 desilylation Desilylation intermediate1->desilylation K₂CO₃, MeOH intermediate2 5-Ethynylpyrimidin-2(1H)-one desilylation->intermediate2 step2 Intramolecular Cyclization (e.g., with NaSH) intermediate2->step2 Base product Thieno[2,3-d]pyrimidin-4(3H)-one step2->product

Caption: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF), an amine base (e.g., triethylamine, 2.5 eq), and the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq).

  • Reaction Conditions: Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.

  • Desilylation: The trimethylsilyl protecting group can be removed by treatment with a mild base like K₂CO₃ in methanol.

Experimental Protocol: Intramolecular Cyclization
  • Reaction Setup: Dissolve the 5-ethynylpyrimidin-2(1H)-one (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add a sulfur source, such as sodium hydrosulfide (NaSH), and a base.

  • Reaction Conditions: Heat the reaction mixture under reflux for 2-4 hours.

  • Work-up and Purification: After cooling, neutralize the reaction with a mild acid, and extract the product with an organic solvent. Purify by recrystallization or column chromatography.

Data Presentation: Sonogashira Coupling
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ / CuIEt₃NTHFRT1688
PdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDMF60692
Pd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane801285

Note: Yields are representative and may vary based on the specific alkyne and reaction conditions.

Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones

The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold can be accessed through a Buchwald-Hartwig amination to introduce a hydrazine moiety at the 5-position, followed by condensation and cyclization.

Reaction Scheme:

A Buchwald-Hartwig amination followed by cyclization.

G start 5-Bromopyrimidin-2(1H)-one hydrobromide step1 Buchwald-Hartwig Amination (e.g., Boc-hydrazine) start->step1 Pd catalyst, Ligand, Base intermediate 5-(Boc-hydrazinyl)pyrimidin-2(1H)-one step1->intermediate step2 Deprotection and Cyclization (e.g., with an orthoester) intermediate->step2 Acid, Heat product Pyrazolo[3,4-d]pyrimidin-4(5H)-one step2->product

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).

  • Reagent Addition: Add tert-butyl carbazate (Boc-hydrazine) (1.2 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the mixture at 80-110 °C under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.

Experimental Protocol: Deprotection and Cyclization
  • Deprotection: The Boc-protecting group is removed under acidic conditions (e.g., TFA in DCM).

  • Cyclization: The resulting hydrazine intermediate is then cyclized by heating with an appropriate one-carbon source, such as triethyl orthoformate, in the presence of an acid catalyst to yield the pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Data Presentation: Buchwald-Hartwig Amination
CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Dioxane1001670
Pd(OAc)₂BINAPNaOt-BuToluene902465
RuPhos Pd G3RuPhosK₃PO₄t-AmylOH1101278

Note: Yields are representative and may vary. The choice of ligand and base is crucial for successful amination.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Weigh Reagents: - 5-Bromopyrimidin-2(1H)-one HBr - Coupling Partner - Catalyst & Ligand - Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Prepare Dry Glassware (Schlenk flask/Sealed tube) glassware->setup addition Add Degassed Solvent(s) and Liquid Reagents setup->addition heating Heat to Desired Temperature and Stir for Specified Time addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Dilute and Perform Aqueous Extraction cooling->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Column Chromatography or Recrystallization drying->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General Experimental Workflow.

Disclaimer: The provided protocols are based on established methodologies for similar substrates. Optimization of reaction conditions may be necessary for this compound to achieve desired yields and purity. The presence of the 2-oxo group and the hydrobromide salt may influence reactivity, particularly the choice of base and reaction temperature. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Application Notes and Protocols for Click Chemistry Applications of 5-Bromopyrimidin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromopyrimidin-2(1H)-one derivatives in click chemistry, a powerful tool for bioconjugation, drug discovery, and materials science. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and its functionalization via click chemistry opens avenues for creating novel molecular entities with diverse applications.[1]

The central strategy involves a two-step synthetic pathway:

  • Sonogashira Coupling: Introduction of a terminal alkyne at the 5-position of the pyrimidinone ring.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction of the 5-alkynylpyrimidin-2(1H)-one derivative with an azide-containing molecule to form a stable triazole linkage.

This approach allows for the modular assembly of complex molecules, leveraging the reliability and efficiency of click chemistry.

Core Synthetic Pathway

The primary route to engage 5-Bromopyrimidin-2(1H)-one in click chemistry is through its conversion to a 5-alkynyl derivative, which then serves as a substrate for the CuAAC reaction.

Core_Synthetic_Pathway 5-Bromopyrimidin-2(1H)-one 5-Bromopyrimidin-2(1H)-one Sonogashira_Coupling Sonogashira Coupling 5-Bromopyrimidin-2(1H)-one->Sonogashira_Coupling Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Sonogashira_Coupling 5-Alkynylpyrimidin-2(1H)-one 5-Alkynylpyrimidin-2(1H)-one Sonogashira_Coupling->5-Alkynylpyrimidin-2(1H)-one CuAAC CuAAC (Click Chemistry) 5-Alkynylpyrimidin-2(1H)-one->CuAAC Azide Azide (R'-N3) Azide->CuAAC Triazole_Product 1,2,3-Triazole Linked Pyrimidinone Derivative CuAAC->Triazole_Product

Caption: Core synthetic pathway for the click chemistry application of 5-Bromopyrimidin-2(1H)-one.

Data Presentation: Quantitative Analysis

The following tables summarize representative reaction conditions and yields for the key synthetic steps. Note that the data for the Sonogashira coupling is based on closely related 5-bromopyrimidine derivatives due to the limited availability of specific data for 5-Bromopyrimidin-2(1H)-one. The reactivity is expected to be comparable.[2]

Table 1: Sonogashira Coupling of 5-Bromopyrimidine Derivatives with Terminal Alkynes

Entry5-Bromopyrimidine DerivativeTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-chloropyrimidinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMFRT16~85-95
25-Bromo-1,3-dimethyluracil1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)THF601288
35-BromopyrimidinePropargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)THF/DMFRT1275
45-Bromo-2-methoxypyrimidineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPA (2.0)MeCN80692

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Alkynyl-Pyrimidines

Entry5-Alkynylpyrimidine DerivativeAzideCopper SourceLigandReducing AgentSolventTemp. (°C)Time (h)Yield (%)
15-Ethynyl-2'-deoxyuridineBenzyl AzideCuSO₄·5H₂OTHPTASodium Ascorbatet-BuOH/H₂O (1:1)RT1-4>95
25-(Phenylethynyl)pyrimidin-2(1H)-one1-AzidohexaneCuINoneSodium AscorbateDMSORT293
35-(3-Hydroxyprop-1-yn-1-yl)uracilAzidomethyl Phenyl SulfideCuSO₄·5H₂OTBTASodium AscorbateDMF/H₂O (3:1)RT1285
45-Ethynyl-1,3-dimethyluracil3-Azidopropan-1-olCuSO₄·5H₂ONoneSodium Ascorbatet-BuOH/H₂O (1:1)RT498

Experimental Protocols

Protocol 1: Sonogashira Coupling of 5-Bromopyrimidin-2(1H)-one with a Terminal Alkyne

This protocol describes a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of 5-Bromopyrimidin-2(1H)-one with a terminal alkyne.[2][3]

Materials:

  • 5-Bromopyrimidin-2(1H)-one

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (MeCN))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromopyrimidin-2(1H)-one (1.0 eq), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%) under an inert atmosphere.

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base (2.0-3.0 eq). Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as required (see Table 1). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylpyrimidin-2(1H)-one.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Add 5-Bromopyrimidin-2(1H)-one, Pd catalyst, and CuI to a dry flask under inert atmosphere. Solvents 2. Add anhydrous solvent and amine base. Setup->Solvents Alkyne 3. Add terminal alkyne. Solvents->Alkyne Stir 4. Stir at appropriate temperature. Monitor by TLC or LC-MS. Alkyne->Stir Quench 5. Dilute with organic solvent and wash with aq. NH4Cl. Stir->Quench Purify 6. Dry, concentrate, and purify by column chromatography. Quench->Purify

Caption: Experimental workflow for the Sonogashira coupling reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between a 5-alkynylpyrimidin-2(1H)-one derivative and an azide.[4][5][6]

Materials:

  • 5-Alkynylpyrimidin-2(1H)-one derivative

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand (optional, e.g., THPTA or TBTA)

  • Solvent (e.g., t-BuOH/H₂O (1:1), DMSO, or DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 100 mM solution of CuSO₄·5H₂O in water.

    • If using a ligand, prepare a stock solution of the ligand (e.g., 100 mM THPTA in water).

  • Reaction Mixture: In a reaction vial, dissolve the 5-alkynylpyrimidin-2(1H)-one derivative (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent.

  • Catalyst Addition:

    • Add the CuSO₄·5H₂O solution (1-10 mol%).

    • If using a ligand, add the ligand solution (typically in a 1:5 copper to ligand molar ratio).

    • Add the freshly prepared sodium ascorbate solution (10-50 mol%) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within 1 to 4 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting triazole product by column chromatography or recrystallization.

CuAAC_Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne 5-Alkynylpyrimidin-2(1H)-one Product 1,2,3-Triazole Product Alkyne->Product [3+2] Cycloaddition Azide Azide (R'-N3) Azide->Product CuII Cu(II)SO4 CuI Cu(I) (Active Catalyst) CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuI Reduction CuI->Product Catalysis Ligand Ligand (optional) Ligand->CuI Stabilization

Caption: Key components and their roles in the CuAAC reaction.

References

Application Notes and Protocols for the Use of 5-Bromopyrimidin-2(1H)-one Hydrobromide in Drug Discovery Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyrimidin-2(1H)-one and its hydrobromide salt are versatile heterocyclic building blocks in medicinal chemistry. The pyrimidine core is a privileged scaffold, mimicking the purine structure of ATP and enabling the design of potent enzyme inhibitors, particularly for protein kinases.[1] The bromine atom at the 5-position and the reactive oxygen at the 2-position (or its activated form) provide strategic handles for functionalization through various chemical reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This allows for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies and the discovery of novel drug candidates.[2]

These application notes provide an overview of the utility of 5-Bromopyrimidin-2(1H)-one hydrobromide in the synthesis of drug discovery scaffolds, with a focus on kinase inhibitors and other therapeutic agents. Detailed experimental protocols for key reactions are provided, along with quantitative data and visualizations of relevant biological pathways and synthetic workflows.

Key Applications in Drug Discovery

Derivatives of 5-Bromopyrimidin-2(1H)-one are integral to the development of a range of therapeutic agents. The pyrimidine scaffold is a common feature in molecules targeting various diseases.

1. Kinase Inhibitors:

The structural similarity of the pyrimidine ring to the adenine core of ATP makes it an ideal scaffold for competitive kinase inhibitors.[1] By modifying the substituents on the pyrimidine ring, chemists can achieve high potency and selectivity for specific kinases.

  • Aurora Kinase Inhibitors: Aurora kinases are crucial for mitotic regulation, and their overexpression is linked to cancer. 2,4-Diaminopyrimidine-based compounds have shown promise as Aurora kinase inhibitors.[1]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Covalent irreversible BTK inhibitors often feature a 2,5-diaminopyrimidine scaffold. These inhibitors form a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[1]

  • UNC-51 Like Kinase 1 (ULK1) Inhibitors: ULK1 is a key initiator of autophagy, a process often hijacked by cancer cells for survival. 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as potent ULK1 inhibitors that can block autophagy and induce apoptosis in cancer cells.[3]

2. Endothelin Receptor Antagonists:

The drug Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension, incorporates a 5-bromopyrimidinyl moiety. This highlights the utility of this scaffold in cardiovascular drug discovery.

3. Antimicrobial and Anticancer Agents:

The pyrimidine core is also found in numerous compounds with antimicrobial and broad anticancer activities. 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds have been synthesized and shown to possess promising antimicrobial and anticancer properties.[4]

Signaling and Reaction Pathway Diagrams

Biological Signaling Pathways

G Simplified Kinase Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase Target Kinase (e.g., Aurora, BTK, ULK1) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Cell_Proliferation Cell Proliferation/Survival Phosphorylated_Substrate->Cell_Proliferation Signal Transduction Inhibitor 5-Bromopyrimidine-Derived Inhibitor Inhibitor->Kinase Inhibition

Caption: Simplified kinase inhibition by 5-bromopyrimidine derivatives.

G Endothelin Receptor Antagonism cluster_0 Endothelin System cluster_1 Cellular Effects Endothelin_1 Endothelin-1 (ET-1) ET_A_Receptor ET-A Receptor Endothelin_1->ET_A_Receptor ET_B_Receptor ET-B Receptor Endothelin_1->ET_B_Receptor Vasoconstriction Vasoconstriction ET_A_Receptor->Vasoconstriction Cell_Proliferation Cell Proliferation ET_A_Receptor->Cell_Proliferation ET_B_Receptor->Vasoconstriction Macitentan Macitentan (contains 5-bromopyrimidinyl moiety) Macitentan->ET_A_Receptor Antagonism Macitentan->ET_B_Receptor Antagonism

Caption: Mechanism of action of Macitentan.

Synthetic Workflows

G General Workflow for Scaffold Synthesis Start 5-Bromopyrimidin-2(1H)-one Hydrobromide Activation Activation/Deprotonation Start->Activation Reaction Core Reaction (e.g., Suzuki, S_NAr) Activation->Reaction Intermediate Functionalized Pyrimidine Scaffold Reaction->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final_Product Diverse Drug-like Molecules Analysis->Final_Product

Caption: General synthetic workflow.

Experimental Protocols

Note: this compound can be used directly in some reactions, or more commonly, it is deprotonated in situ with a suitable base to yield the free 5-bromopyrimidin-2(1H)-one. For many reactions, particularly nucleophilic aromatic substitutions at the 2-position, it is advantageous to first convert the hydroxyl group to a better leaving group, such as a chloride, by treating it with a chlorinating agent like POCl₃. The following protocols are generalized and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling at the 5-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with 5-bromopyrimidin-2-ol (the free base of the hydrobromide salt).

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv to account for the hydrobromide).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (1,4-dioxane and water, 4:1 v/v).

  • Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromopyrimidin-2-olPhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9012-1870-90
5-Bromopyrimidin-2-ol4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O1001665-85

Note: Yields are typical for Suzuki reactions with similar substrates and may vary.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the SNAr reaction of an amine with 5-bromo-2-chloropyrimidine, which can be synthesized from 5-Bromopyrimidin-2(1H)-one.

Step 1: Chlorination of 5-Bromopyrimidin-2(1H)-one

  • Carefully add this compound to an excess of POCl₃.

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain 5-bromo-2-chloropyrimidine.

Step 2: Nucleophilic Aromatic Substitution Materials:

  • 5-Bromo-2-chloropyrimidine (from Step 1)

  • Amine (primary or secondary) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • n-Butanol or DMF

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-bromo-2-chloropyrimidine (1.0 equiv) in n-butanol or DMF.

  • Add the amine (1.1 equiv) and DIPEA (1.5 equiv).

  • Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

ElectrophileNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-chloropyrimidineAnilineDIPEAn-Butanol1206-1275-95
5-Bromo-2-chloropyrimidinePiperidineK₂CO₃DMF1004-880-98

Note: Yields are typical for SNAr reactions with similar substrates and may vary.

Quantitative Data Summary

The following table summarizes the biological activity of some representative drug molecules and scaffolds synthesized using brominated pyrimidine derivatives.

Compound/ScaffoldTargetAssayIC₅₀/EC₅₀ (nM)Cell LineReference
MacitentanEndothelin Receptors (ETA/ETB)Radioligand Binding15 (ETA), 830 (ETB)CHO cells-
Aurora Kinase Inhibitor ScaffoldAurora A/BEnzyme Inhibition10-100-[1]
BTK Inhibitor ScaffoldBTKEnzyme Inhibition1-50 (covalent)-[1]
ULK1 Inhibitor (Compound 3s)ULK1Enzyme Inhibition<100A549[3]
2,4-Diaminopyrimidine ScaffoldCDK7Enzyme Inhibition50-200-[1]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of drug discovery scaffolds. Its utility is particularly evident in the development of kinase inhibitors, where the pyrimidine core serves as an effective ATP-mimetic. The synthetic tractability of this building block, through reactions such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution, allows for the efficient generation of diverse molecular libraries. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their own drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromopyrimidin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Bromopyrimidin-2(1H)-one hydrobromide synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation in a clear and accessible format.

Troubleshooting Guide

Low yields and product impurities are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound.

Symptom Potential Cause Recommended Solution
Low or No Product Formation Incomplete Bromination: Reaction time may be too short, or the temperature may be too low.- Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature, but be cautious of potential side reactions.
Inactive Brominating Agent: The brominating agent (e.g., Bromine or N-Bromosuccinimide) may have degraded.- Use a fresh bottle of the brominating agent. - If using NBS, ensure it has been stored in a cool, dark, and dry place.
Poor Quality Starting Material: The 2(1H)-Pyrimidinone may contain impurities that interfere with the reaction.- Check the purity of the starting material by melting point or NMR. - Purify the starting material by recrystallization if necessary.
Formation of Multiple Products (Visible on TLC) Over-bromination: Excess brominating agent can lead to the formation of di-brominated byproducts.[1]- Carefully control the stoichiometry of the brominating agent. Use no more than 1.05 equivalents. - Add the brominating agent slowly and in portions to the reaction mixture.
Side Reactions: Depending on the reaction conditions, other side reactions may occur.- Optimize the reaction temperature and time to favor the formation of the desired product. - Consider using a milder brominating agent.
Product is an Oil or Difficult to Crystallize Impurities Present: The presence of byproducts or residual solvent can inhibit crystallization.- Purify the crude product using column chromatography. - Attempt to precipitate the product from a different solvent system. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.
Incorrect pH: The pH of the solution during workup can affect the salt formation and isolation.- Ensure the solution is sufficiently acidic during the hydrobromide salt formation and precipitation.
Final Product is Discolored Presence of Colored Impurities: Residual bromine or other colored byproducts may be present.- Wash the crude product with a solution of sodium thiosulfate to remove excess bromine. - Recrystallize the final product from a suitable solvent system to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrobromide salt in this synthesis?

A1: The hydrobromide salt of 5-Bromopyrimidin-2(1H)-one is often prepared to improve the compound's stability and ease of handling. Crystalline salts are generally easier to purify by recrystallization than the corresponding free base.

Q2: Can I use a different brominating agent instead of elemental bromine?

A2: Yes, N-Bromosuccinimide (NBS) is a common and often safer alternative to elemental bromine for the bromination of pyrimidinones. It is a crystalline solid that is easier to handle.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to develop the TLC plate. The starting material and the product should have different Rf values, allowing you to track the consumption of the starting material and the formation of the product.

Q4: What is the mechanism of the bromination of 2(1H)-pyrimidinone?

A4: The bromination of 2(1H)-pyrimidinone in an aqueous acidic solution proceeds through the formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate. This intermediate then undergoes an acid-catalyzed dehydration to yield the final 5-Bromopyrimidin-2(1H)-one.[1] It is important to note that the product can react further with excess bromine to form a di-brominated species.[1]

Q5: What are the key safety precautions for this synthesis?

A5: Elemental bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). N-Bromosuccinimide is also an irritant. Hydrobromic acid is corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common bromination methods for pyrimidinone derivatives. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2(1H)-Pyrimidinone

  • Glacial Acetic Acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Hydrobromic acid (48% aqueous solution)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (if using Br₂)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2(1H)-pyrimidinone (1.0 eq) in glacial acetic acid.

  • Bromination:

    • Using Bromine (Br₂): Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

    • Using N-Bromosuccinimide (NBS): To the stirred solution at room temperature, add N-Bromosuccinimide (1.05 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Slowly pour the reaction mixture into a beaker containing ice-cold diethyl ether to precipitate the product.

    • Stir the resulting suspension for 30 minutes in an ice bath.

  • Isolation:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold diethyl ether to remove acetic acid and any unreacted bromine.

  • Formation of the Hydrobromide Salt (if not already formed):

    • If the free base is isolated, it can be converted to the hydrobromide salt by dissolving it in a minimal amount of a suitable solvent (e.g., ethanol) and adding a stoichiometric amount of hydrobromic acid. The salt can then be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Drying: Dry the resulting solid under vacuum to obtain this compound.

Data Presentation
Parameter Value/Range Notes
Starting Material 2(1H)-PyrimidinonePurity >98% recommended
Brominating Agent Bromine (Br₂) or N-Bromosuccinimide (NBS)1.05 equivalents
Solvent Glacial Acetic AcidAnhydrous conditions are preferred
Reaction Temperature 0-25 °CLower temperatures can improve selectivity
Reaction Time 2-4 hoursMonitor by TLC
Typical Yield 70-85%Yields can vary based on reaction scale and purity of reagents

Visualizations

experimental_workflow start Start dissolve Dissolve 2(1H)-Pyrimidinone in Glacial Acetic Acid start->dissolve bromination Add Brominating Agent (Br2 or NBS) dissolve->bromination reaction Stir at Room Temperature (2-4 hours) bromination->reaction workup Precipitate in Diethyl Ether reaction->workup isolation Vacuum Filtration workup->isolation drying Dry Under Vacuum isolation->drying end 5-Bromopyrimidin-2(1H)-one Hydrobromide drying->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_reagents Check Reagent Purity and Activity start->check_reagents Yes over_bromination Multiple Spots on TLC? start->over_bromination No optimize_conditions Optimize Reaction Time and Temperature check_reagents->optimize_conditions optimize_conditions->over_bromination control_stoichiometry Control Stoichiometry of Brominating Agent over_bromination->control_stoichiometry Yes purify Purify by Column Chromatography or Recrystallization over_bromination->purify No control_stoichiometry->purify end Improved Yield purify->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

common side products in the bromination of pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering common issues during the bromination of pyrimidin-2-one. The focus is on identifying and mitigating the formation of common side products.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction mixture shows multiple spots on TLC, with one major spot having a much lower Rf than the expected 5-bromopyrimidin-2-one. What is this likely to be?

A1: The most probable side product with significantly lower polarity (and thus lower Rf on silica gel) is the over-brominated species, specifically a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidin-2-one adduct. This occurs when an excess of the brominating agent is used or when the reaction is allowed to proceed for too long after the formation of the desired product.[1][2][3]

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent (e.g., Br₂) to be as close to 1:1 with the pyrimidin-2-one as possible.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired product is formed, the reaction should be quenched promptly.

  • Temperature Control: Lowering the reaction temperature may help to control the rate of the second bromination, which is often faster than the initial bromination.

Q2: The reaction seems to stall, and I have a significant amount of unreacted starting material even after an extended reaction time. What could be the cause?

A2: The bromination of pyrimidin-2-one proceeds through an initial fast addition of bromine to form a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate.[1][3] This intermediate then undergoes a slow, acid-catalyzed elimination to yield the final aromatic product.[1][2][3] Insufficient acid catalysis can cause this elimination step to be the rate-limiting factor, leading to an accumulation of the intermediate and unreacted starting material.

Troubleshooting Steps:

  • Acid Catalyst: Ensure that the reaction is conducted under appropriate acidic conditions, as the elimination of water from the intermediate is acid-catalyzed.[1][3] The use of aqueous sulfuric acid is common for this reason.[1][2][3]

  • Reaction Time: Allow for sufficient reaction time for the slow elimination step to proceed to completion.

  • Purity of Reagents: Ensure that the starting pyrimidin-2-one is pure and that the brominating agent has not degraded.

Q3: After workup, my final product is difficult to purify, and I suspect I have a mixture of the desired product and a non-aromatic intermediate. How can I handle this?

A3: It is possible that the 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate has not fully converted to the final product. This intermediate is more polar and less stable than the final aromatic product.

Troubleshooting Steps:

  • Acidic Workup: During the workup, a dilute acid wash may help to encourage the elimination of water from the remaining intermediate to form the desired 5-bromopyrimidin-2-one.

  • Heating: Gently heating the crude product in a suitable solvent with a catalytic amount of acid might drive the conversion of the remaining intermediate to the final product. This should be done cautiously to avoid degradation.

  • Chromatography: Careful column chromatography can be used to separate the more polar intermediate from the final product.

Factors Influencing Side Product Formation

The following table summarizes the key experimental parameters and their impact on the formation of common side products.

Experimental ParameterEffect on Over-bromination (5,5-dibromo adduct)Effect on Incomplete Reaction (unreacted starting material/intermediate)Recommendation
Bromine Stoichiometry Higher stoichiometry increases over-bromination.Lower stoichiometry leads to incomplete reaction.Use a 1:1 molar ratio of bromine to pyrimidin-2-one.
Reaction Time Longer reaction times can lead to over-bromination.Shorter reaction times may not allow for complete elimination.Monitor the reaction closely and quench after the starting material is consumed.
Acid Concentration May have a minor effect on the rate of over-bromination.Insufficient acid slows down the elimination of the intermediate.Ensure adequate acid catalysis for the elimination step.
Temperature Higher temperatures may increase the rate of over-bromination.Higher temperatures can accelerate the desired elimination step.Optimize the temperature to balance the rate of elimination and the formation of side products.

Reaction Pathway and Side Product Formation

The following diagram illustrates the reaction pathway for the bromination of pyrimidin-2-one, including the formation of the desired product and the major over-bromination side product.

Bromination_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pyrimidin2one Pyrimidin-2-one Adduct 5-Bromo-4,6-dihydroxy- hexahydro-2-oxopyrimidine (Intermediate) Pyrimidin2one->Adduct + Br₂ (fast) Product 5-Bromopyrimidin-2-one (Desired Product) Adduct->Product - H₂O (slow, H⁺ catalyzed) Dibromo_Adduct 5,5-Dibromo-4,6-dihydroxy- hexahydropyrimidin-2-one (Over-bromination Product) Product->Dibromo_Adduct + Br₂ (excess)

Caption: Reaction pathway for the bromination of pyrimidin-2-one.

Experimental Protocol: Bromination of Pyrimidin-2-one

The following is a general protocol for the bromination of pyrimidin-2-one, based on mechanistic studies.[1][3] Researchers should optimize conditions for their specific needs.

Materials:

  • Pyrimidin-2-one

  • Bromine

  • Aqueous Sulfuric Acid (e.g., 0.5 M)

  • Sodium thiosulfate solution (for quenching)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve pyrimidin-2-one in aqueous sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of one molar equivalent of bromine in the same aqueous sulfuric acid dropwise to the cooled pyrimidin-2-one solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the starting material is no longer visible by TLC. The reaction time can vary and should be monitored.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate until the orange color of the bromine disappears.

  • Neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

References

Technical Support Center: 5-Bromopyrimidin-2(1H)-one hydrobromide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromopyrimidin-2(1H)-one hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can arise from the starting materials or side reactions during the synthesis. These may include:

  • Unreacted starting materials: Such as 2(1H)-pyrimidinone.

  • Over-brominated products: Such as dibrominated pyrimidinone species. The formation of these is more likely with highly reactive brominating agents or prolonged reaction times.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Colored impurities: Often resulting from degradation or side reactions, which can give the product a yellow or brownish tint.

Q2: Which purification technique is best for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often the most effective method for removing small amounts of impurities and for obtaining a highly crystalline final product.[2]

  • Column chromatography is useful for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or closely related byproducts.[3][4]

Q3: My purified this compound is still colored. How can I remove the color?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step.[5] Add a small amount of charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5] Be aware that using an excessive amount of charcoal can lead to a loss of your desired product.[5]

Q4: What is the expected purity of this compound after purification?

A4: Commercially available this compound is often cited with a purity of 95% or higher.[6] A successful purification should aim to achieve a purity level of >98%, which can be assessed by techniques such as HPLC or NMR spectroscopy.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out (Product separates as a liquid instead of crystals)The solution was cooled too quickly.Reheat the mixture until the oil dissolves, add a small amount of additional solvent, and allow it to cool down more slowly.[5]
High concentration of impurities.Consider a preliminary purification step like a solvent wash or a quick column filtration to remove the bulk of the impurities before recrystallization.[5]
Low Recovery Yield Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated upon cooling.[5]
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out of solution prematurely.[5]
Incomplete crystallization.Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize product precipitation.[5]
No Crystals Form Solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Inappropriate solvent.The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent mixture may be required.
Column Chromatography Issues
Problem Possible Cause Solution
Compound Streaking on TLC/Column The compound is highly polar and interacts strongly with the acidic silica gel.Add a small percentage of a basic modifier like triethylamine (0.5-2%) to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.[7]
The compound is not fully dissolved in the loading solvent.Ensure the compound is completely dissolved before loading it onto the column.
Poor Separation of Product and Impurities Inappropriate solvent system.The polarity of the eluent is critical. For polar compounds like this compound, a more polar solvent system such as methanol in dichloromethane is often a good starting point.[8]
Column is overloaded.Use an appropriate ratio of crude material to silica gel, typically in the range of 1:30 to 1:100 by weight.
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution from a less polar to a more polar solvent system is often effective.[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Due to the polar nature of the hydrobromide salt, polar protic solvents are a good starting point. Test the solubility of the crude product in small amounts of solvents like ethanol, methanol, or isopropanol. An ideal solvent will dissolve the compound when hot but have low solubility when cold. A mixture of solvents, such as ethanol/water, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Adsorbent: Use silica gel as the stationary phase.

  • Solvent System (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent. Given the polarity of the compound, start with a mixture of dichloromethane and methanol. A good starting point would be 5-10% methanol in dichloromethane.[8] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column, collecting fractions. Monitor the elution of the compounds using TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

Purification_Workflow Purification Strategy for this compound cluster_assessment Initial Assessment cluster_decision Decision Point cluster_purification Purification Method cluster_outcome Final Product Crude_Product Crude Product TLC_Analysis TLC/HPLC Analysis Crude_Product->TLC_Analysis Impurity_Profile Impurity Profile? TLC_Analysis->Impurity_Profile Recrystallization Recrystallization Impurity_Profile->Recrystallization Minor Impurities/ Good Crystallinity Column_Chromatography Column Chromatography Impurity_Profile->Column_Chromatography Major Impurities/ Similar Polarity Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A workflow diagram illustrating the decision-making process for selecting a suitable purification technique.

References

preventing di-substitution in reactions with 5-Bromopyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromopyrimidin-2(1H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent di-substitution and achieve selective mono-substitution in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sites of reactivity on 5-Bromopyrimidin-2(1H)-one?

The reactivity of the 5-Bromopyrimidin-2(1H)-one ring is influenced by the electronic properties of its substituents. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The bromine atom at the C5 position is an electron-withdrawing group, which further influences the electron distribution. Generally, the C4 and C6 positions are the most electron-deficient and, therefore, the most likely sites for nucleophilic substitution. The C5 position, where the bromine is located, is more susceptible to electrophilic substitution.

Q2: What factors contribute to di-substitution reactions with this compound?

Di-substitution can occur under forcing reaction conditions, such as the use of excess reagents, high temperatures, or prolonged reaction times. The inherent reactivity of the positions on the pyrimidine ring can also lead to a second substitution event after the first has occurred. For instance, after a nucleophilic substitution at the C4 or C6 position, the electronic properties of the ring are altered, which may activate another position for a subsequent reaction. In bromination reactions, the use of excess bromine can lead to the formation of a 5,5-dibromo species.

Q3: How can I control the stoichiometry to favor mono-substitution?

Careful control of the stoichiometry of your reagents is crucial for preventing di-substitution.

  • Limiting the Reagent: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the substituting reagent relative to the 5-Bromopyrimidin-2(1H)-one. This is one of the most effective ways to minimize the chance of a second substitution.

  • Slow Addition: Adding the reagent slowly to the reaction mixture can help to maintain a low concentration of the active reagent, further favoring mono-substitution.

Troubleshooting Guide: Preventing Di-substitution

This guide addresses common issues encountered during reactions with 5-Bromopyrimidin-2(1H)-one and provides strategies to promote selective mono-substitution.

Issue 1: Formation of Di-substituted Products

Symptoms:

  • LC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the mass of a di-substituted product.

  • Purification is challenging due to the presence of multiple products with similar polarities.

Potential Causes & Solutions:

CauseRecommended Solution
Excess Reagent Carefully control the stoichiometry. Use no more than 1.1 equivalents of the incoming nucleophile or electrophile.
High Reaction Temperature Lower the reaction temperature. Many substitution reactions on pyrimidines can proceed at room temperature or even lower.
Prolonged Reaction Time Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Highly Reactive Reagents Consider using a less reactive nucleophile or electrophile, or a milder catalyst.
Issue 2: Poor Regioselectivity (Substitution at multiple positions)

Symptoms:

  • Formation of a mixture of mono-substituted isomers (e.g., substitution at both C4 and C6).

Potential Causes & Solutions:

CauseRecommended Solution
Similar Reactivity of C4 and C6 Positions Introduce a sterically bulky protecting group on one of the nitrogen atoms of the pyrimidinone ring. This can hinder the approach of the reagent to the adjacent position (C6 or C2), thereby favoring substitution at the less hindered position (C4).
Reaction Conditions Favoring Multiple Pathways Optimize the solvent and catalyst system. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence the regioselectivity.

Experimental Protocols for Selective Mono-substitution

Below are generalized methodologies that can be adapted to promote mono-substitution on 5-Bromopyrimidin-2(1H)-one.

Protocol 1: General Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed to favor mono-substitution of a nucleophile at the C4 or C6 position.

Methodology:

  • Dissolve 5-Bromopyrimidin-2(1H)-one (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Add a mild base (e.g., K₂CO₃ or Et₃N) (1.2 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add the nucleophile (1.05 eq.) dropwise over a period of 30-60 minutes.

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Protocol 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig)

This protocol can be used for the selective introduction of aryl, heteroaryl, or amine groups.

Methodology:

  • To a reaction vessel, add 5-Bromopyrimidin-2(1H)-one (1.0 eq.), the coupling partner (e.g., boronic acid or amine) (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (0.05 eq.), and a suitable ligand (e.g., XPhos, SPhos) (0.1 eq.).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 eq.).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add a degassed solvent (e.g., dioxane, toluene, or DMF).

  • Heat the reaction to the desired temperature (start with milder conditions, e.g., 80 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the product by column chromatography.

Visualizing Reaction Control Strategies

The following diagrams illustrate the key concepts for preventing di-substitution.

Di_Substitution_Prevention cluster_main Strategies to Prevent Di-substitution A 5-Bromopyrimidin-2(1H)-one (Starting Material) B Reaction Conditions A->B Reacts under C Mono-substituted Product (Desired Outcome) B->C Optimized (e.g., Stoichiometry, Temp.) D Di-substituted Product (Undesired Outcome) B->D Forcing (e.g., Excess Reagent, High Temp.)

Caption: Logical workflow for controlling reaction outcomes.

Steric_Hindrance_Strategy cluster_steric Steric Hindrance for Regioselectivity start 5-Bromopyrimidin-2(1H)-one protect Introduce Bulky Protecting Group (PG) on N1 or N3 start->protect reaction Nucleophilic Substitution protect->reaction product Selective Substitution at Less Hindered Position (C4) reaction->product deprotect Remove Protecting Group product->deprotect final_product Mono-substituted Product deprotect->final_product

Caption: Experimental workflow using a protecting group strategy.

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromopyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling of 5-Bromopyrimidin-2(1H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a typical starting palladium catalyst loading for coupling with 5-Bromopyrimidin-2(1H)-one?

A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[1] For highly optimized and efficient reactions, it may be possible to reduce the loading to 0.5-1 mol%. Conversely, because 5-Bromopyrimidin-2(1H)-one can be a challenging substrate due to potential catalyst inhibition, a higher initial loading of up to 10 mol% might be necessary to achieve a satisfactory reaction rate and yield.[1]

Q2: I am observing very low or no conversion of my starting material. What are the most likely causes?

A2: Low conversion with this substrate often stems from issues related to the catalyst system and reaction conditions. The primary culprits are:

  • Catalyst Inhibition: The basic nitrogen atoms of the pyrimidinone ring can coordinate with the palladium center, leading to the deactivation of the catalyst.[2]

  • Inactive Catalyst: The palladium source, particularly Pd(OAc)₂, may not be fully reduced to the active Pd(0) state, or the active catalyst may have decomposed (e.g., formation of palladium black).[1]

  • Inappropriate Ligand: The chosen phosphine ligand may not be sufficiently electron-rich or sterically bulky to promote the crucial oxidative addition step and prevent catalyst deactivation with this specific heteroaryl halide.[2]

  • Suboptimal Base or Solvent: The base may be too weak to facilitate transmetalation, or the solvent may not adequately solubilize all reaction components.[3]

Q3: How should I select a ligand to improve my reaction yield and what is the optimal catalyst-to-ligand ratio?

A3: The choice of ligand is critical for challenging substrates like 5-Bromopyrimidin-2(1H)-one.

  • Recommended Ligands: Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly recommended. These include SPhos, XPhos, and RuPhos , which are known to stabilize the active catalytic species, promote efficient oxidative addition, and facilitate reductive elimination.[1][2] Bidentate ligands like dppf can also be effective.[1]

  • Catalyst-to-Ligand Ratio: A typical starting ratio of Pd:Ligand is 1:2. This ensures that sufficient ligand is present to form the active catalytic complex and stabilize it throughout the reaction. For some systems, a ratio of 1:1.2 to 1:4 may be optimal.[4][5] It is important to avoid a large excess of ligand, as it can sometimes inhibit the reaction by forming less reactive L₂Pd(0) complexes.[5]

Q4: My reaction mixture is turning black, and the reaction has stalled. What does this mean and how can I prevent it?

A4: The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst deactivation.[1] This indicates that the active Pd(0) species has agglomerated and precipitated from the solution, rendering it catalytically inactive.

  • Causes: This is often caused by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[1]

  • Prevention:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1]

    • Degassed Solvents: Thoroughly degas all solvents before use by methods such as freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[6][7]

    • High-Purity Reagents: Use high-purity reagents and solvents to avoid impurities that can poison the catalyst.[4]

    • Robust Ligands: Employ bulky ligands (e.g., XPhos, SPhos) that protect the palladium center and prevent agglomeration.[4]

Q5: I am observing significant formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?

A5: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[8]

  • Mitigation Strategies:

    • Exclude Oxygen: Rigorous exclusion of oxygen is the most effective method to prevent homocoupling. Ensure your reaction setup is completely sealed and under a positive pressure of inert gas.[8]

    • Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst or ensuring complete in-situ reduction of a Pd(II) source can help.

    • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard, but a very large excess can sometimes lead to more homocoupling.[2]

    • Boronate Esters: Consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they can be less prone to homocoupling and protodeboronation.[4]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of 5-Bromopyrimidin-2(1H)-one

ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is a common Pd(II) pre-catalyst.[4]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich phosphine ligands are crucial for this substrate class.[2]
Catalyst Loading 2-5 mol%Start in this range and optimize down or increase if necessary.[1][4]
Base K₃PO₄ or Cs₂CO₃Strong inorganic bases are often required for challenging couplings. (2-3 equiv.)[4]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aprotic solvents with water are standard. Ensure solvents are rigorously degassed.[2][4]
Temperature 80-110 °CElevated temperatures are typically necessary to drive the reaction to completion.[9]
Atmosphere Argon or NitrogenA strictly inert atmosphere is mandatory to prevent catalyst deactivation.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Screening:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromopyrimidin-2(1H)-one (1.0 equiv.), the arylboronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[9]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[9]

  • Catalyst Preparation (if not using a pre-catalyst): In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Quickly add the palladium source and ligand (or the pre-catalyst) to the Schlenk flask.

  • Solvent Addition: Add the previously degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4]

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 90-100 °C).[9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Complex) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd0 boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) boronic_acid->pd2_complex base Base base->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Suzuki Coupling start Low / No Conversion check_catalyst 1. Review Catalyst System start->check_catalyst check_conditions 2. Check Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents ligand_screen Screen bulky, e⁻ rich ligands (XPhos, SPhos, RuPhos) check_catalyst->ligand_screen increase_loading Increase catalyst loading (e.g., 5-10 mol%) check_catalyst->increase_loading check_atmosphere Ensure inert atmosphere & degassed solvents check_conditions->check_atmosphere temp_base Increase temperature (90-110°C) Use stronger base (K₃PO₄) check_conditions->temp_base purity Check purity of starting materials Use fresh boronic acid check_reagents->purity

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Catalyst_Inhibition Potential Catalyst Inhibition by Pyrimidinone Substrate active_catalyst Pd(0)L₂ Active Catalyst inhibited_complex [Substrate]-Pd(0)L₂ Inhibited Complex (Chelation) active_catalyst->inhibited_complex Coordination of N lone pairs substrate 5-Bromopyrimidin-2(1H)-one N-donor atoms substrate->inhibited_complex no_reaction No Oxidative Addition (Reaction Stalls) inhibited_complex->no_reaction Deactivation

Caption: Potential inhibition of the palladium catalyst by substrate nitrogen atoms.

References

Technical Support Center: Managing Hydrobromide Salts in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with hydrobromide (HBr) salts in organic reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving hydrobromide salts.

Symptom / Issue Probable Cause(s) Suggested Solution(s)
Reaction stalls or proceeds slowly The acidic nature of HBr or the hydrobromide salt of a basic product/reagent is inhibiting a catalyst or a pH-sensitive reaction step.- In-situ neutralization: Add a non-nucleophilic base to the reaction mixture to scavenge the HBr as it forms. Anhydrous inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often suitable.[1] For sensitive substrates, hindered organic bases like diisopropylethylamine (DIPEA) can be used.[1] - Use of a proton sponge: Consider using a proton sponge if other bases interfere with the reaction.
Unexpected side-product formation - HBr is catalyzing an undesired reaction (e.g., rearrangement of a carbocation intermediate).[2] - The bromide ion is acting as a nucleophile.- Scavenge HBr: Implement in-situ neutralization as described above. - Alternative brominating agent: If the HBr is a byproduct of bromination, consider using N-bromosuccinimide (NBS), which does not produce HBr.[1]
Product precipitates as a hydrobromide salt The hydrobromide salt of your product is insoluble in the reaction solvent.- Change solvent: If possible, switch to a more polar solvent or a solvent mixture that can solubilize the salt. - Proceed to workup: If the reaction is complete, proceed to the workup and neutralization steps to convert the salt to the free base, which is likely more soluble in organic solvents.
Difficulty in removing the hydrobromide salt during workup - The salt is partially soluble in the organic layer. - An emulsion has formed during the aqueous wash.- Thorough aqueous wash: Wash the organic layer multiple times with a basic aqueous solution (e.g., saturated sodium bicarbonate, dilute sodium hydroxide).[3] - Brine wash: After the basic wash, wash with brine (saturated NaCl solution) to help break emulsions and remove residual water.[3] - Use of a solid-supported scavenger: For difficult cases, consider passing the organic solution through a column containing a scavenger resin.
Low yield after purification - The product was lost in the aqueous layer during workup. - The product decomposed on silica gel during chromatography due to residual acidity.- Back-extraction: If the product has some water solubility, back-extract the aqueous layers with fresh organic solvent. - Neutralize before chromatography: Ensure all acidic residue is removed before concentrating the organic layer for chromatography. A final wash with dilute base and then water is recommended.[2] - Deactivate silica gel: If the product is acid-sensitive, consider deactivating the silica gel with a small amount of triethylamine in the eluent.
Broad or shifted peaks in NMR spectrum Residual acidic impurities (HBr) are present in the NMR sample.[4][5]- Repurify the sample: Re-wash a solution of the sample with a dilute basic solution, followed by water and brine, then re-dry and concentrate. - Filter through a basic plug: Dissolve the sample in a suitable solvent and pass it through a small plug of basic alumina or silica gel treated with triethylamine.

Frequently Asked Questions (FAQs)

1. What is a hydrobromide salt and why does it form?

A hydrobromide salt is formed from the reaction of hydrobromic acid (HBr) with an organic base, most commonly an amine.[6] In many organic reactions, HBr is either used as a reagent or generated as a byproduct. If a basic compound is present in the reaction mixture, it will be protonated by the HBr to form the corresponding hydrobromide salt.

2. How can I remove HBr or a hydrobromide salt from my reaction?

There are several methods to remove HBr or its salts:

  • Aqueous Workup: This is the most common method. The reaction mixture is diluted with an organic solvent and washed with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), to neutralize the acid.[3] This is followed by a water wash and a brine wash.

  • In-situ Scavenging: An anhydrous base is added to the reaction mixture to neutralize HBr as it is formed. This is useful for reactions that are sensitive to acidic conditions.[1]

  • Solid-Phase Scavengers: The reaction mixture can be passed through a cartridge or column containing a solid-supported base (scavenger resin) to remove the acid.[7][8]

  • Precipitation and Filtration: If the hydrobromide salt is insoluble in the reaction solvent, it may precipitate out and can be removed by filtration. The desired product can then be recovered from the filtrate or the salt can be treated separately.

3. Which base should I choose for neutralization?

The choice of base depends on the sensitivity of your product and other functional groups present.

Base pKa of Conjugate Acid Advantages Disadvantages
Sodium Bicarbonate (NaHCO₃) 6.4Mild, inexpensive, readily available. The formation of CO₂ gas can be a useful indicator of neutralization.[9][10]Can cause excessive foaming. May not be strong enough to deprotonate the salts of very weak bases.
Sodium Carbonate (Na₂CO₃) 10.3Stronger base than NaHCO₃. Inexpensive.Can also produce CO₂, leading to foaming. More basic, so may not be suitable for base-sensitive compounds.
Sodium Hydroxide (NaOH) 15.7Strong base, effective for neutralizing even weakly acidic protons.[11]Can be too harsh for base-sensitive functional groups (e.g., esters).
Triethylamine (Et₃N) 10.8Organic-soluble, can be used for in-situ neutralization.Can be nucleophilic and may participate in side reactions. Can be difficult to remove completely due to its boiling point.
Diisopropylethylamine (DIPEA) 11.0Sterically hindered, making it less nucleophilic than triethylamine. Good for in-situ neutralization.[1]More expensive than triethylamine.

4. How do I know if all the hydrobromide salt has been removed?

  • pH Test: After a basic wash during workup, you can test the pH of the aqueous layer to ensure it is basic.

  • TLC Analysis: Compare the TLC of the crude product before and after the workup. The disappearance of a very polar spot at the baseline may indicate the successful conversion of the salt to the free base.

  • NMR Spectroscopy: The presence of broad peaks, especially for N-H or O-H protons, or significant shifts in the signals of protons near a basic center, can indicate the presence of residual acid.[4][5]

5. Can I use column chromatography to purify a compound that is a hydrobromide salt?

It is generally not recommended to directly load a hydrobromide salt onto a standard silica gel column. The acidic nature of the silica can lead to poor separation, band tailing, and even decomposition of the compound. It is best to neutralize the salt to the free base before chromatography. If the free base is unstable, you may need to use a modified stationary phase or a different purification technique.

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of HBr

This protocol describes a standard procedure for neutralizing and removing HBr from a reaction mixture.

  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise, shaking gently after each addition. Vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas. Continue adding the bicarbonate solution until the effervescence ceases.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining inorganic salts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Conversion of an Amine Hydrobromide Salt to the Free Base

This protocol is for isolating a free amine from its hydrobromide salt.

  • Dissolution: Dissolve or suspend the amine hydrobromide salt in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Neutralization: Add a sufficient amount of a base. For a robust amine, a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) can be used. For more sensitive amines, a saturated solution of sodium bicarbonate is preferable. Stir the biphasic mixture vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with two additional portions of the organic solvent.

  • Combine and Wash: Combine all the organic extracts. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.

Visualizations

experimental_workflow start Reaction Completion workup Aqueous Workup start->workup neutralization Neutralization (e.g., NaHCO3 wash) workup->neutralization extraction Extraction with Organic Solvent neutralization->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration (Rotovap) drying->concentration purification Purification (e.g., Chromatography) concentration->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a reaction involving HBr salt removal.

decision_tree start Is the reaction sensitive to acid? in_situ Use in-situ neutralization (e.g., K2CO3, DIPEA) start->in_situ Yes post_reaction Proceed to post-reaction workup start->post_reaction No workup_choice Is the product base-sensitive? post_reaction->workup_choice mild_base Use mild base (e.g., NaHCO3) workup_choice->mild_base Yes strong_base Use stronger base (e.g., NaOH, K2CO3) workup_choice->strong_base No extraction Perform aqueous extraction mild_base->extraction strong_base->extraction

Caption: Decision tree for choosing a method to manage HBr in a reaction.

References

effect of base and solvent on 5-Bromopyrimidin-2(1H)-one hydrobromide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyrimidin-2(1H)-one hydrobromide. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound has two primary sites for reaction:

  • The Pyrimidinone Nitrogen (N1): The proton on the nitrogen of the pyrimidinone ring is acidic and can be removed by a suitable base to form an anion. This anion is a strong nucleophile and can participate in reactions like N-alkylation.

  • The Bromine at C5: The bromine atom is attached to an sp2-hybridized carbon and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Q2: How does the hydrobromide salt form of the reactant affect my reaction setup?

A2: The hydrobromide salt means that the pyrimidinone ring is protonated. Therefore, you will need to use at least two equivalents of base in your reaction:

  • First Equivalent: To neutralize the hydrobromic acid.

  • Second Equivalent (and any excess): To deprotonate the pyrimidinone nitrogen for N-alkylation or to act as the base in a cross-coupling reaction.

Failure to account for the acidic proton of the hydrobromide will result in incomplete deprotonation of the pyrimidinone and lead to low or no product yield.

Q3: What is the pKa of 5-Bromopyrimidin-2(1H)-one?

Q4: How does the choice of base and solvent impact N-alkylation reactions?

A4: The choice of base and solvent is critical for successful N-alkylation.

  • Base: A strong, non-nucleophilic base is generally preferred to ensure complete deprotonation of the pyrimidinone. Sodium hydride (NaH) is a common choice. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often requiring higher temperatures.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are typically used. DMF is often preferred for reactions with carbonate bases due to better solubility of the salts.

Q5: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction?

A5: For a Suzuki-Miyaura coupling, a palladium catalyst, a phosphine ligand, a base, and a suitable solvent are required.

  • Catalyst/Ligand: A common starting point is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos.

  • Base: Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are frequently used.

  • Solvent: Ethereal solvents like 1,4-dioxane or dimethoxyethane (DME), often with a small amount of water, are standard.

Q6: What conditions are recommended for a Buchwald-Hartwig amination?

A6: Similar to Suzuki coupling, the Buchwald-Hartwig amination requires a palladium catalyst, a ligand, a base, and a solvent.

  • Catalyst/Ligand: Palladium precatalysts like those based on biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective.

  • Base: A strong, non-nucleophilic base is often necessary. Sodium tert-butoxide (NaOtBu) is a common choice. For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures.[1]

  • Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene and 1,4-dioxane are commonly employed.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation Reactions
Potential Cause Troubleshooting Step
Incomplete Deprotonation Ensure at least two equivalents of base are used to both neutralize the HBr and deprotonate the pyrimidinone. Consider using a stronger base like NaH.
Poor Solubility of Base If using K₂CO₃ or Cs₂CO₃, ensure the solvent is DMF and that the reaction is adequately stirred at a sufficiently high temperature.
Inactive Alkylating Agent Verify the purity and reactivity of your alkyl halide or other alkylating agent.
Low Reaction Temperature For weaker bases like carbonates, heating the reaction mixture (e.g., to 80-100 °C) may be necessary to drive the reaction to completion.
Issue 2: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst and phosphine ligand are stored and handled under an inert atmosphere to prevent degradation. Consider using a pre-catalyst for more reliable generation of the active catalytic species.[1]
Inappropriate Base or Solvent The choice of base and solvent is critical and interdependent. Screen different combinations. For example, if a reaction is slow with K₃PO₄ in dioxane, consider a stronger base like NaOtBu or a different solvent.
Hydrodehalogenation (loss of Bromine) This is a common side reaction where the bromine is replaced by a hydrogen atom. To minimize this, try using a weaker or less sterically hindered base, lowering the reaction temperature, or screening different phosphine ligands.[1]
Poor Solubility of Reagents If reagents are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system to improve solubility.[1]

Quantitative Data from Analogous Systems

While specific quantitative data for this compound is limited in the literature, the following tables provide representative data for similar reactions on related bromo-heterocycles, which can serve as a starting point for optimization.

Table 1: N-Alkylation of a 3-Substituted Indazole (Analogous to Pyrimidinone N-H)

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃ (1.5)DMFrt1675 (N1), 15 (N2)
2K₂CO₃ (1.5)DMFrt1660 (N1), 20 (N2)
3NaH (1.2)THF0 to rt4>95 (N1)
4DBU (1.5)MeCNrt2445 (N1), 15 (N2)

Data adapted from a study on the N-alkylation of 1H-indazoles and is intended to be representative.[2][3][4][5]

Table 2: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole

EntryPalladium Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)DME80422
2Pd(dppf)Cl₂ (5)K₂CO₃ (2)DME80284
3Pd(PCy₃)₂ (5)K₂CO₃ (2)DME80257

Data adapted from a study on the Suzuki coupling of a bromo-indazole.[6]

Table 3: Buchwald-Hartwig Amination of a Bromo-heterocycle with Aniline

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)X-Phos (4)DBU (2)Toluene12065
2Pd(OAc)₂ (2)X-Phos (4)KOtBu (2)Toluene10092
3Pd(OAc)₂ (2)X-Phos (4)NaOtBu (2)Toluene10090
4Pd(OAc)₂ (2)X-Phos (4)Cs₂CO₃ (2)Toluene120Dehalogenation

Data adapted from a study on the Buchwald-Hartwig amination of a bromo-estrone derivative.[7]

Experimental Protocols

General Protocol for N-Alkylation
  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).

  • Add anhydrous DMF or THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 2.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv) dropwise at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating may be required.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis 5-Bromopyrimidin-2(1H)-one HBr 5-Bromopyrimidin-2(1H)-one HBr Combine Reagents Combine Reagents 5-Bromopyrimidin-2(1H)-one HBr->Combine Reagents Base (>=2 equiv) Base (>=2 equiv) Base (>=2 equiv)->Combine Reagents Reactant (Alkyl Halide/Boronic Acid/Amine) Reactant (Alkyl Halide/Boronic Acid/Amine) Reactant (Alkyl Halide/Boronic Acid/Amine)->Combine Reagents Solvent Solvent Solvent->Combine Reagents Pd Catalyst/Ligand (for cross-coupling) Pd Catalyst/Ligand (for cross-coupling) Pd Catalyst/Ligand (for cross-coupling)->Combine Reagents Inert Atmosphere Inert Atmosphere Combine Reagents->Inert Atmosphere Heating/Stirring Heating/Stirring Inert Atmosphere->Heating/Stirring Quench Reaction Quench Reaction Heating/Stirring->Quench Reaction TLC/LC-MS TLC/LC-MS Heating/Stirring->TLC/LC-MS Monitoring Extraction Extraction Quench Reaction->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification (Chromatography) Purification (Chromatography) Drying & Concentration->Purification (Chromatography) NMR/MS NMR/MS Purification (Chromatography)->NMR/MS TLC/LC-MS->NMR/MS troubleshooting_logic cluster_N_alkylation N-Alkylation Issues cluster_cross_coupling Cross-Coupling Issues start Low or No Product Yield? base_equiv Used >= 2 equiv. of base? start->base_equiv N-Alkylation catalyst_active Is the Pd catalyst active? start->catalyst_active Cross-Coupling base_strength Is the base strong enough (e.g., NaH)? base_equiv->base_strength Yes add_more_base Action: Use >= 2 equiv. of base base_equiv->add_more_base No temp Is the reaction temperature sufficient? base_strength->temp Yes stronger_base Action: Use a stronger base (NaH) base_strength->stronger_base No check_alkylating_agent Check alkylating agent purity temp->check_alkylating_agent Yes increase_temp Action: Increase temperature temp->increase_temp No side_reaction Significant hydrodehalogenation? catalyst_active->side_reaction Yes fresh_catalyst Action: Use fresh/pre-catalyst catalyst_active->fresh_catalyst No reagent_solubility Are all reagents soluble? side_reaction->reagent_solubility No optimize_base_temp Action: Screen weaker base / lower temp. side_reaction->optimize_base_temp Yes check_reagents Check reagent purity & stoichiometry reagent_solubility->check_reagents Yes change_solvent Action: Screen alternative solvents reagent_solubility->change_solvent No

References

Technical Support Center: Deprotection Strategies for 5-Bromopyrimidin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyrimidin-2(1H)-one derivatives. The following information is intended to assist with challenges encountered during the deprotection of this specific class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the N1 and N3 positions of 5-Bromopyrimidin-2(1H)-one?

The most frequently employed protecting groups for the nitrogen atoms in pyrimidinone rings are the tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups. Other protecting groups such as p-methoxybenzyl (PMB), methoxymethyl (MOM), and 2-(trimethylsilyl)ethoxymethyl (SEM) are also utilized, depending on the desired orthogonality and the stability required for subsequent synthetic steps.

Q2: I am observing debromination of my 5-Bromopyrimidin-2(1H)-one derivative during deprotection. What are the likely causes and how can I prevent this?

Debromination is a common side reaction, particularly during the reductive cleavage of N-benzyl groups using catalytic hydrogenation with hydrogen gas (H₂). The palladium catalyst can facilitate the reduction of the C-Br bond. To mitigate this, consider the following:

  • Catalytic Transfer Hydrogenation: Employing a hydrogen donor like ammonium formate with palladium on carbon (Pd/C) is a milder alternative to high-pressure hydrogenation and can often prevent debromination.[1][2]

  • Oxidative Cleavage: For protecting groups like p-methoxybenzyl (PMB), oxidative deprotection using reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is an effective method that avoids reductive conditions.

  • Acidic Cleavage: If your protecting group is acid-labile (e.g., Boc), using acidic conditions for deprotection will not affect the bromo substituent.

Q3: My N-Boc deprotection is sluggish or incomplete. What can I do to improve the reaction efficiency?

Incomplete N-Boc deprotection can be due to several factors, including insufficient acid strength or concentration, or steric hindrance around the Boc group. To drive the reaction to completion, you can:

  • Increase Acid Strength: Switching from weaker acids to stronger ones like trifluoroacetic acid (TFA) can enhance the rate of cleavage. A common condition is a solution of 20-50% TFA in a solvent like dichloromethane (DCM).

  • Use Gaseous HCl: Bubbling anhydrous hydrogen chloride (HCl) gas through the reaction mixture or using a saturated solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) is a highly effective method for Boc removal.[3]

  • Elevate the Temperature: Gently heating the reaction mixture can sometimes facilitate deprotection, but this should be done with caution to avoid potential side reactions.[4]

  • Thermal Deprotection: In some cases, thermal deprotection in a high-boiling solvent can be effective, although this is less common for this specific substrate.[4]

Q4: Are there any orthogonal deprotection strategies available when multiple protecting groups are present on my 5-Bromopyrimidin-2(1H)-one derivative?

Yes, orthogonal protection is a key strategy in complex organic synthesis.[5] For example, you can have an N-Boc group and an O-benzyl group on the same molecule. The Boc group can be selectively removed under acidic conditions (e.g., TFA in DCM) without affecting the benzyl group. Subsequently, the benzyl group can be removed by hydrogenolysis. This allows for the sequential deprotection and functionalization of different parts of the molecule.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Debromination during N-benzyl deprotection Catalytic hydrogenation with H₂ gas is too harsh.Switch to catalytic transfer hydrogenation using ammonium formate and Pd/C.[1][2] Alternatively, consider a different protecting group like PMB that can be removed oxidatively.
N-Boc deprotection is incomplete Insufficient acid strength or concentration. Steric hindrance.Use a stronger acid such as TFA or a solution of HCl in dioxane.[3] Consider gentle heating if the substrate is stable.
Formation of unknown byproducts Side reactions due to harsh deprotection conditions (e.g., strong acid or high temperature). The starting material or product may be unstable under the chosen conditions.Use milder deprotection conditions. For example, for N-Boc, try milder acidic conditions or alternative methods. For N-benzyl, catalytic transfer hydrogenation is a milder option. Ensure the reaction is monitored closely by TLC or LC-MS to minimize byproduct formation.
Difficulty in removing the catalyst after hydrogenolysis Fine particles of Pd/C are passing through the filter paper.Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst.
Low yield of the deprotected product Incomplete reaction. Degradation of starting material or product. Mechanical losses during workup.Optimize reaction time and temperature. Use milder conditions to prevent degradation. Ensure efficient extraction and purification procedures.

Summary of Deprotection Strategies and Conditions

Protecting GroupReagents and ConditionsTypical YieldPotential Issues & Remarks
Boc 20-50% TFA in DCM, 0°C to rt>90%Standard and reliable method. TFA is corrosive and needs careful handling.
4M HCl in Dioxane, rt>90%Very effective. Anhydrous conditions are often preferred.[3]
Iodine in Methanol, rtGood to ExcellentA milder, neutral alternative to acidic deprotection.[6]
Benzyl (Bn) H₂, Pd/C, various solventsVariableHigh risk of debromination. Should be used with extreme caution.
Ammonium Formate, 10% Pd/C, Methanol, refluxGood to ExcellentRecommended method to avoid debromination. [1][2] Milder than H₂ gas.
Acetic Acid, 20% Pd(OH)₂/C, H₂, 60°CGoodAcid can facilitate debenzylation but may not be suitable for all substrates.[4]
PMB DDQ, CH₂Cl₂/H₂O, rt>90%Oxidative cleavage, avoids reductive conditions and debromination.
TFA, DCM, rtGood to ExcellentAcidic cleavage, orthogonal to other acid-labile groups under specific conditions.
MOM Concentrated HCl, rt or heatGoodCan require harsh acidic conditions.
TMSBr, DCM, 0°CGood to ExcellentMilder alternative to strong protic acids.
SEM TBAF, THF, rtGood to ExcellentFluoride-mediated cleavage.
MgBr₂, Et₂O/CH₂Cl₂, rtGood to ExcellentLewis acid-mediated cleavage.

Detailed Experimental Protocols

Protocol 1: Deprotection of N-Boc-5-Bromopyrimidin-2(1H)-one using TFA/DCM
  • Dissolve the N-Boc protected 5-Bromopyrimidin-2(1H)-one derivative (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Deprotection of N-Benzyl-5-Bromopyrimidin-2(1H)-one via Catalytic Transfer Hydrogenation

Caution: This reaction should be performed in a well-ventilated fume hood.

  • To a solution of the N-benzyl protected 5-Bromopyrimidin-2(1H)-one derivative (1.0 eq) in methanol (0.1-0.2 M), add 10% Palladium on carbon (Pd/C) (10-20% by weight of the starting material).

  • Add ammonium formate (5-10 eq) to the suspension.[1][2]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected product.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Visualizations

Deprotection_Workflow start Protected 5-Bromopyrimidin-2(1H)-one Derivative protecting_group Identify Protecting Group start->protecting_group boc Boc protecting_group->boc Boc benzyl Benzyl/PMB protecting_group->benzyl Benzyl/PMB other Other (MOM, SEM, etc.) protecting_group->other Other acid_deprotection Acidic Deprotection (e.g., TFA/DCM) boc->acid_deprotection reductive_deprotection Reductive/Oxidative Deprotection benzyl->reductive_deprotection lewis_acid Lewis Acid/Fluoride Source other->lewis_acid workup Workup & Purification acid_deprotection->workup cth Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) reductive_deprotection->cth Benzyl ddq Oxidative Cleavage (DDQ) reductive_deprotection->ddq PMB cth->workup ddq->workup lewis_acid->workup product Deprotected Product workup->product Troubleshooting_Debromination start N-Benzyl Deprotection Attempt check_dehalogenation Debromination Observed? start->check_dehalogenation yes Yes check_dehalogenation->yes Yes no No check_dehalogenation->no No cause Cause: Harsh Reductive Conditions (e.g., H2, Pd/C) yes->cause success Successful Deprotection no->success solution1 Solution 1: Milder Reductive Method (Catalytic Transfer Hydrogenation) cause->solution1 solution2 Solution 2: Change Protecting Group Strategy (e.g., use acid-labile or oxidatively-cleavable group) cause->solution2 solution1->success solution2->success

References

Technical Support Center: Analytical Methods for Monitoring 5-Bromopyrimidin-2(1H)-one Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyrimidin-2(1H)-one hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for monitoring reactions involving this compound?

A1: The primary recommended methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is ideal for quantifying the consumption of starting material and the formation of products over time. NMR provides structural information about the reactants and products in the reaction mixture. MS is used to confirm the molecular weight of the products and intermediates.

Q2: How can I use ¹H NMR to monitor the progress of my reaction?

A2: ¹H NMR spectroscopy is a powerful tool for reaction monitoring as it provides structural information about the compounds in your reaction mixture. By taking aliquots of your reaction at different time points and analyzing them by ¹H NMR, you can observe the disappearance of peaks corresponding to the protons of this compound and the appearance of new peaks corresponding to your product. The integration of these peaks can be used to determine the relative concentrations of the reactant and product.

Q3: What are the expected mass-to-charge ratios (m/z) for 5-Bromopyrimidin-2(1H)-one in a mass spectrum?

A3: Due to the presence of bromine, you will observe a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, you should expect to see two molecular ion peaks of nearly equal intensity separated by 2 m/z units. For 5-Bromopyrimidin-2(1H)-one (C₄H₃BrN₂O), the expected monoisotopic mass is approximately 173.94 g/mol .[1] The protonated molecule [M+H]⁺ would therefore show peaks at approximately m/z 175 and 177. The top peak in the GC-MS spectrum is noted to be at m/z 95.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
IssuePotential Cause(s)Troubleshooting Steps
Noisy or Drifting Baseline 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or column. 3. Leaks in the system. 4. Detector lamp failing.1. Degas the mobile phase and purge the pump. 2. Use fresh, high-purity solvents and flush the column.[2] 3. Check all fittings for leaks. 4. Check the detector lamp's usage hours and replace if necessary.
Peak Tailing, Fronting, or Splitting 1. Column overload. 2. Column contamination or degradation. 3. Inappropriate mobile phase pH. 4. Sample solvent incompatible with the mobile phase.1. Dilute the sample. 2. Flush the column with a strong solvent or replace it.[2] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Dissolve the sample in the mobile phase if possible.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. 4. Air trapped in the pump.1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a constant temperature. 3. As columns age, retention times may gradually decrease; replace if necessary. 4. Purge the pump.
Nuclear Magnetic Resonance (NMR) Spectroscopy
IssuePotential Cause(s)Troubleshooting Steps
Broad Peaks 1. Poor shimming of the magnetic field. 2. Sample is too concentrated or contains paramagnetic impurities. 3. Poor sample solubility.1. Reshim the spectrometer.[3] 2. Dilute the sample and ensure it is free of paramagnetic metals.[3] 3. Try a different deuterated solvent to improve solubility.[3]
Overlapping Reactant and Product Peaks 1. Insufficient magnetic field strength. 2. Similar chemical environments of protons in reactant and product.1. Use a higher-field NMR spectrometer if available. 2. Try a different deuterated solvent, as solvent effects can sometimes shift peaks.[3]
Large Solvent Peak Obscuring Signals 1. Incomplete solvent suppression. 2. Use of a non-deuterated solvent for a dilute sample.1. Use a solvent suppression pulse sequence (e.g., presaturation or WET).[4] 2. Ensure you are using a high-purity deuterated solvent.
Inaccurate Integrations 1. Overlapping peaks. 2. Incorrect phasing of the spectrum. 3. Baseline distortion.1. Use deconvolution software to separate overlapping peaks if possible. 2. Carefully phase the spectrum to ensure all peaks are correctly aligned. 3. Correct the baseline to be flat across the integrated region.

Experimental Protocols

HPLC Method for Monitoring Reactions

This protocol is a general starting point for monitoring the consumption of 5-Bromopyrimidin-2(1H)-one.

  • Sample Preparation:

    • At desired time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for MS compatibility).[5][6]

      • Start with 95% A and 5% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 254 nm.[5]

    • Injection Volume: 10 µL.

NMR Sample Preparation for Reaction Monitoring
  • Sample Extraction:

    • Withdraw a small aliquot (e.g., 0.5 mL) from the reaction mixture.

    • If the reaction solvent is not deuterated, remove it under reduced pressure or by nitrogen stream.

    • If necessary, perform a mini-workup (e.g., a quick extraction with a suitable solvent) to remove interfering components.

  • Sample Preparation:

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum.

Quantitative Data Summary

HPLC Parameters
ParameterRecommended Value
Column Type C18 Reverse-Phase
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Detection Wavelength 254 nm
Flow Rate 1.0 mL/min
Mass Spectrometry Data for 5-Bromopyrimidin-2(1H)-one
Ionm/z ValueDescription
[M]⁺˙174/176Molecular ion with a characteristic 1:1 isotopic pattern for Bromine.[1]
[M+H]⁺175/177Protonated molecular ion with a 1:1 isotopic pattern.
Top Peak (GC-MS)95Most abundant fragment ion.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis start Start Reaction reaction Reaction in Progress start->reaction sampling Take Aliquot at Time (t) reaction->sampling Periodically end End Reaction reaction->end quench Quench & Dilute sampling->quench hplc HPLC Analysis quench->hplc nmr NMR Analysis quench->nmr ms MS Analysis quench->ms data Data Interpretation hplc->data nmr->data ms->data data->reaction Adjust Conditions

Caption: Experimental workflow for monitoring chemical reactions.

hplc_troubleshooting cluster_mobile_phase Mobile Phase Checks cluster_hardware Hardware Checks cluster_column Column Checks issue HPLC Issue Observed (e.g., Bad Peak Shape, Drifting Baseline) mp1 Freshly Prepared? issue->mp1 mp2 Degassed Properly? mp1->mp2 Yes solution Problem Resolved mp1->solution No mp3 Correct Composition? mp2->mp3 Yes mp2->solution No hw1 Check for Leaks mp3->hw1 Yes mp3->solution No hw2 Purge Pump hw1->hw2 No Leaks hw1->solution Leak Found & Fixed hw3 Column Temperature Stable? hw2->hw3 Purged hw2->solution Air Expelled col1 Column Overloaded? hw3->col1 Stable hw3->solution Temp Stabilized col2 Flush with Strong Solvent col1->col2 No col1->solution Yes, Diluted Sample col3 Replace Column col2->col3 No Improvement col2->solution Improved col3->solution

Caption: Troubleshooting workflow for common HPLC issues.

nmr_troubleshooting cluster_sample Sample Preparation cluster_instrument Instrument Settings issue NMR Spectrum Issue (e.g., Broad Peaks, Poor Resolution) sp1 Too Concentrated? issue->sp1 sp2 Soluble in Solvent? sp1->sp2 No solution Spectrum Improved sp1->solution Yes, Diluted sp3 Paramagnetic Impurities? sp2->sp3 Yes sp2->solution No, Changed Solvent is1 Reshim sp3->is1 No sp3->solution Yes, Purified Sample is2 Use Solvent Suppression is1->is2 is3 Increase Acquisition Time is2->is3 is3->solution

Caption: Troubleshooting workflow for common NMR issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloropyrimidin-2(1H)-one in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-bromopyrimidin-2(1H)-one and 5-chloropyrimidin-2(1H)-one, two key heterocyclic building blocks in medicinal chemistry. The pyrimidin-2(1H)-one scaffold is a privileged structure found in numerous biologically active molecules, and the ability to functionalize the C5-position via cross-coupling reactions is critical for the synthesis of novel drug candidates. This document outlines the theoretical basis for their differential reactivity, presents representative comparative data for key transformations, provides detailed experimental protocols, and illustrates relevant chemical and biological concepts.

Theoretical Basis of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. A weaker C-X bond facilitates this step, leading to a faster overall reaction rate.

The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F, which is inversely correlated with their bond dissociation energies.[1][2] Consequently, the C-Br bond in 5-bromopyrimidin-2(1H)-one is weaker than the C-Cl bond in 5-chloropyrimidin-2(1H)-one. This intrinsic difference dictates that 5-bromopyrimidin-2(1H)-one is the more reactive substrate, typically requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields compared to its chloro-analogue.[3]

G cluster_0 Halogen Properties cluster_1 Reaction Kinetics cluster_2 Overall Reactivity Bond_Strength C-Br Bond (Weaker) Oxidative_Addition Faster Oxidative Addition to Pd(0) Bond_Strength->Oxidative_Addition Bond_Strength_Cl C-Cl Bond (Stronger) Oxidative_Addition_Cl Slower Oxidative Addition to Pd(0) Bond_Strength_Cl->Oxidative_Addition_Cl Reactivity Higher Reactivity Oxidative_Addition->Reactivity Reactivity_Cl Lower Reactivity Oxidative_Addition_Cl->Reactivity_Cl

Reactivity based on C-X bond strength.

Data Presentation: Comparative Reactivity

While direct, side-by-side experimental comparisons for 5-bromopyrimidin-2(1H)-one and 5-chloropyrimidin-2(1H)-one are not extensively documented under identical conditions, the following tables summarize representative data extrapolated from studies on structurally similar halopyrimidines and halopyridines. This data serves to illustrate the expected differences in performance for common palladium-catalyzed cross-coupling reactions.

Table 1: Representative Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming method widely used in drug discovery. The bromo-pyrimidine is expected to couple efficiently under standard conditions, whereas the chloro-pyrimidine requires a more active catalyst system (e.g., one employing a bulky, electron-rich phosphine ligand) and more forcing conditions.[4][5]

Parameter5-Bromopyrimidin-2(1H)-one5-Chloropyrimidin-2(1H)-one
Arylating Agent Phenylboronic AcidPhenylboronic Acid
Catalyst System Pd(PPh₃)₄ (3 mol%)XPhos Pd G3 (2 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)2-MeTHF
Temperature 80-90 °C100-110 °C
Reaction Time 4-8 hours12-24 hours
Typical Yield 85-95%70-85%
Table 2: Representative Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Similar to the Suzuki coupling, the C-Br bond is more readily aminated. The C-Cl bond requires more specialized, highly active catalyst systems and stronger bases to achieve comparable yields.[6][7]

Parameter5-Bromopyrimidin-2(1H)-one5-Chloropyrimidin-2(1H)-one
Amine MorpholineMorpholine
Catalyst System Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)RuPhos Pd G3 (2 mol%)
Base NaOtBu (1.5 equiv)LHMDS (1.5 equiv)
Solvent Toluene1,4-Dioxane
Temperature 90-100 °C110-120 °C
Reaction Time 6-12 hours18-24 hours
Typical Yield 80-90%65-80%
Table 3: Representative Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a halide and a terminal alkyne. The reaction with 5-bromopyrimidin-2(1H)-one proceeds under standard Pd/Cu co-catalyzed conditions, while the less reactive 5-chloro derivative may benefit from more modern, ligand-assisted, copper-free protocols to achieve good yields.

Parameter5-Bromopyrimidin-2(1H)-one5-Chloropyrimidin-2(1H)-one
Alkyne PhenylacetylenePhenylacetylene
Catalyst System Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
Base TriethylamineK₂CO₃ (2.0 equiv)
Solvent THF/Et₃NDMF
Temperature 50-60 °C90-100 °C
Reaction Time 3-6 hours12-18 hours
Typical Yield 85-95%70-85%

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should serve as a starting point and require optimization for specific substrates and coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidin-2(1H)-one

G start Start: Oven-dried Schlenk Flask reagents Add: 1. 5-Bromopyrimidin-2(1H)-one (1.0 equiv) 2. Arylboronic Acid (1.2 equiv) 3. K₂CO₃ (2.0 equiv) 4. Pd(PPh₃)₄ (3 mol%) start->reagents atmosphere Evacuate & Backfill with Argon (3x) reagents->atmosphere solvent Add Degassed 1,4-Dioxane/H₂O (4:1) atmosphere->solvent reaction Heat at 90°C with Stirring (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Dilute with EtOAc, Wash with H₂O & Brine reaction->workup purify Dry (Na₂SO₄), Concentrate, Purify via Column Chromatography workup->purify end End: Isolated Product purify->end

Workflow for Suzuki-Miyaura Coupling.
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromopyrimidin-2(1H)-one (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[8][9]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 5-Chloropyrimidin-2(1H)-one
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), 5-chloropyrimidin-2(1H)-one (1.0 equiv.), and the base (e.g., Lithium bis(trimethylsilyl)amide (LHMDS), 1.5 equiv.) to an oven-dried vial with a stir bar.

  • Reagent Addition: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and add anhydrous, degassed 1,4-dioxane via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Place the vial in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride and dilute with an organic solvent (e.g., ethyl acetate).

  • Purification: Filter the mixture through a pad of celite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by column chromatography.[10]

Application in Drug Discovery: Pyrimidine-Based Kinase Inhibitors

The pyrimidine core is a foundational scaffold in the design of protein kinase inhibitors, which are crucial in treating diseases like cancer.[11] Kinases regulate cellular signaling, and their dysregulation can lead to uncontrolled cell growth. Pyrimidine derivatives can act as ATP-competitive inhibitors by forming key hydrogen bonds in the hinge region of the kinase's active site, blocking its function and halting downstream proliferation signals. The functionalization at the C5-position, enabled by the cross-coupling of 5-halo-pyrimidones, is essential for tuning potency, selectivity, and pharmacokinetic properties.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Promotes Inhibitor 5-Aryl-Pyrimidin-2-one (Kinase Inhibitor) Block Inhibition Inhibitor->Block Block->Kinase_Cascade

Pyrimidine derivatives as kinase inhibitors.

Conclusion

References

A Comparative Guide to Suzuki Coupling of 5-Halopyrimidin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast range of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds. This guide provides a comparative analysis of the reactivity of 5-halo-substituted pyrimidin-2(1H)-ones, offering insights into the selection of starting materials and the optimization of reaction conditions based on supporting experimental data.

General Reactivity Trends

The efficiency of a Suzuki coupling reaction is heavily influenced by the nature of the halogen substituent on the pyrimidine ring. The reactivity trend is directly correlated to the carbon-halogen (C-X) bond dissociation energy, which affects the rate-determining oxidative addition step of the palladium catalyst to the C-X bond.[1]

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is: Iodo > Bromo > Chloro [1][2]

  • 5-Iodopyrimidin-2(1H)-ones: As the most reactive substrates, they readily undergo oxidative addition.[1] This allows for coupling under milder conditions, often at lower temperatures and with shorter reaction times, making them ideal for sensitive substrates.[3]

  • 5-Bromopyrimidin-2(1H)-ones: These substrates offer a balance of reactivity and stability, making them widely used starting materials.[4] While more stable than their iodo counterparts, they typically require slightly more forcing conditions to achieve high yields.

  • 5-Chloropyrimidin-2(1H)-ones: Due to the strong C-Cl bond, these are the least reactive of the three.[1] Successful coupling often necessitates more robust catalytic systems, including specialized bulky, electron-rich phosphine ligands, and higher reaction temperatures to facilitate the challenging oxidative addition step.[1][5]

It is also noteworthy that the position of the halogen on the pyrimidine ring affects reactivity, with the C5 position being generally less reactive than the C2, C4, or C6 positions due to electronic factors.[1]

Data Presentation: Comparison of Reaction Conditions and Yields

The following table summarizes quantitative data from various studies on the Suzuki coupling of 5-halopyrimidin-2(1H)-ones and related pyrimidine structures. This data highlights how the choice of halogen, catalyst, base, and solvent impacts the reaction outcome.

Halide (Substrate)Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-BromopyrimidineArylboronic AcidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O90-Good
4,6-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80-Good[6]
2,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1000.2581[7]
5-BromopyrimidineFuran-3-boronic acidPd CatalystBase---Endothermic[4]
4-IodopyrrolopyrimidineTerminal AlkynesPd(PPh₃)₂Cl₂/CuI----Good[8]
Resin-supported ChloropyrimidineArylboronic AcidPd₂(dba)₃/P(t-Bu)₃KFTHF50OvernightModerate[5]

Note: The data is compiled from different sources and reaction conditions may not be directly comparable. The term "Good" indicates high, but unspecified, yields as reported in the source.

Experimental Protocols

Below is a generalized, representative experimental protocol for the Suzuki-Miyaura coupling of a 5-halopyrimidin-2(1H)-one.

Materials:

  • 5-Halopyrimidin-2(1H)-one (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)[9]

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0–2.5 equiv)[2][6]

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene, DME)[2][3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: In a flame-dried Schlenk flask or sealed tube, combine the 5-halopyrimidin-2(1H)-one, arylboronic acid, palladium catalyst, and base.[2]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.[2]

  • Reaction: Stir the mixture at the desired temperature (typically ranging from 80-110 °C).[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the final 5-arylpyrimidin-2(1H)-one.[9]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Suzuki coupling of a 5-halopyrimidin-2(1H)-one.

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling of 5-Halopyrimidin-2(1H)-ones cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Product Isolation cluster_analysis Final Product Reactants 1. Combine Reactants (Halopyrimidinone, Boronic Acid) Catalyst_Base 2. Add Catalyst & Base (e.g., Pd(PPh3)4, K2CO3) Inert 3. Purge with Inert Gas (Argon or N2) Solvent 4. Add Degassed Solvent (e.g., Dioxane/H2O) Heat 5. Heat Mixture (e.g., 90-100°C) Solvent->Heat Monitor 6. Monitor Progress (TLC or LC-MS) Heat->Monitor Workup 7. Aqueous Workup (Quench, Extract) Monitor->Workup Purify 8. Purify (Column Chromatography) Workup->Purify Product 9. Characterize Product (NMR, MS) Purify->Product

Caption: General experimental workflow for the Suzuki coupling of 5-halopyrimidin-2(1H)-ones.

References

Unveiling the Biological Impact of the 5-Bromo Substituent on Pyrimidin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 5-Bromopyrimidin-2(1H)-one derivatives reveals a significant modulation of their biological activities when compared to their non-brominated and other substituted analogues. The introduction of the bromine atom at the 5-position of the pyrimidine ring has been shown to influence anticancer, antiviral, and enzyme inhibitory properties, highlighting its importance in the design of novel therapeutic agents.

This guide provides a comparative overview of the biological activity of 5-Bromopyrimidin-2(1H)-one derivatives against their analogues, supported by quantitative data from various studies. Detailed experimental protocols for the key assays are also presented to aid researchers in their drug discovery and development endeavors.

Anticancer Activity: A Tale of Enhanced Potency

The 5-bromo substitution has been consistently associated with enhanced cytotoxic activity against various cancer cell lines. Structure-activity relationship (SAR) studies demonstrate that the presence of a bromine atom at the C5 position of the pyrimidine ring often leads to a significant increase in anticancer potency.

For instance, a study on a series of pyrimidine derivatives containing aryl urea moieties revealed that the 5-bromo substituted compound 4b exhibited the highest cytotoxic activity against the SW480 colon cancer cell line with an IC50 value of 11.08 µM.[1] This was a marked improvement compared to analogues with other substituents. Mechanistic studies further showed that this compound induced apoptosis and arrested the cell cycle at the G2/M phase.[1]

Similarly, in a series of 3,4-dihydropyrimidin-2(1H)-one derivatives, compounds bearing a 4-(4-bromophenyl) group, which incorporates a bromo-substituted phenyl ring, displayed notable anticancer activity against various human cancer cell lines.[2]

Below is a comparative summary of the anticancer activity of selected 5-Bromopyrimidin-2(1H)-one derivatives and their analogues.

Compound ID5-SubstituentAnalogue Substituent(s)Cancer Cell LineIC50 (µM)Reference
4b -BrAryl urea moietySW480 (Colon)11.08[1]
Analogue 1-HAryl urea moietySW480 (Colon)>50[1]
Analogue 2-CH3Aryl urea moietySW480 (Colon)25.4[1]
1d -4-(4-bromophenyl), 1-(4-bromobenzyl)U87 (Glioma)>10[2]
1e -4-(4-bromophenyl), 1-(4-methoxybenzyl)U87 (Glioma)>10[2]
1f -4-(4-bromophenyl), 1-propylU87 (Glioma)>10[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]

Logical Relationship of Anticancer Activity

5-Bromopyrimidin-2(1H)-one_Core 5-Bromopyrimidin-2(1H)-one Core Increased_Lipophilicity Increased Lipophilicity 5-Bromopyrimidin-2(1H)-one_Core->Increased_Lipophilicity Enhanced_Binding_Affinity Enhanced Binding Affinity to Target 5-Bromopyrimidin-2(1H)-one_Core->Enhanced_Binding_Affinity Increased_Anticancer_Activity Increased Anticancer Activity Increased_Lipophilicity->Increased_Anticancer_Activity Enhanced_Binding_Affinity->Increased_Anticancer_Activity

Caption: The 5-bromo substituent enhances anticancer activity.

Antiviral Activity: A Broad Spectrum of Inhibition

5-substituted pyrimidine analogues have long been a cornerstone in the development of antiviral drugs. The 5-bromo substituent, in particular, has been shown to confer potent activity against a range of viruses.

For example, 5-substituted 2'-deoxycytidine analogues have been evaluated for their antiviral properties. Among them, 5-bromo-dCyd proved to be a selective inhibitor of herpes simplex virus (HSV) replication.[3] Furthermore, pyrimidine thioglycoside analogues incorporating a bromo-substituted aryl group have been synthesized and evaluated as antiviral agents against SARS-CoV-2 and avian influenza H5N1 viruses, with some compounds showing promising activity.[4]

The antiviral efficacy is often attributed to the ability of these nucleoside analogues to be phosphorylated by viral kinases and subsequently incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.

Compound ID5-SubstituentVirusActivity (IC50 or EC50)Reference
5-bromo-dCyd-BrHerpes Simplex Virus (HSV)Selective inhibitor[3]
5-iodo-dCyd-IHerpes Simplex Virus (HSV)Selective inhibitor[3]
(E)-5-(2-bromovinyl)-dCyd-(E)-CH=CHBrHerpes Simplex Virus (HSV-1)Potent and selective inhibitor[3]
Pyrimidine thioglycoside analogue-SARS-CoV-2 / H5N1Varies with structure[4]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The antiviral activity of the compounds against viruses like HSV is often determined by a plaque reduction assay.

  • Cell Monolayer Preparation: Confluent monolayers of susceptible cells (e.g., Vero cells) are prepared in 6-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubation: The plates are incubated for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

  • Plaque Visualization: The overlay is removed, and the cell monolayers are stained with a solution like crystal violet to visualize the plaques.

  • EC50 Calculation: The number of plaques is counted, and the concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Signaling Pathway: Inhibition of Viral Replication

cluster_0 Host Cell Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_Replication Viral DNA/RNA Replication Uncoating->Viral_Replication Assembly Viral Assembly Viral_Replication->Assembly Release Viral Release Assembly->Release 5_Bromo_Analogue 5-Bromo-Pyrimidine Analogue 5_Bromo_Analogue->Viral_Replication Inhibits

Caption: 5-Bromo-pyrimidine analogues inhibit viral replication.

Enzyme Inhibitory Activity: Targeting Key Biological Processes

Pyrimidine derivatives are known to interact with a variety of enzymes, and the 5-bromo substituent can significantly influence this interaction. A recent study investigated the inhibitory effects of pyrimidine derivatives on glutathione reductase (GR), an important enzyme in maintaining cellular redox balance.

The study found that 4-amino-2,6-dichloropyrimidine exhibited the most effective inhibition of GR, with a KI value of 0.979±0.23 µM.[5] While this compound is not a 5-bromopyrimidin-2(1H)-one, the study highlights the potential of halogenated pyrimidines as enzyme inhibitors. The presence of chloro groups on the pyrimidine ring was found to be crucial for effective inhibition.[5] This suggests that the electronegativity and size of the halogen atom play a key role in the binding to the enzyme's active site.

CompoundEnzymeInhibition TypeKi (µM)Reference
4-amino-2,6-dichloropyrimidineGlutathione Reductase (GR)Not specified0.979±0.23[5]
4-amino-2-chloropyrimidineGlutathione Reductase (GR)Not specified1.847[5]
4-amino-6-chloropyrimidineGlutathione Reductase (GR)Not specified1.269[5]
PyrimidineGlutathione Reductase (GR)Not specified2.984[5]

Experimental Protocol: Enzyme Inhibition Assay for Glutathione Reductase

The inhibitory effect on glutathione reductase can be determined by monitoring the oxidation of NADPH.

  • Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, EDTA, NADPH, and oxidized glutathione (GSSG).

  • Enzyme and Inhibitor: The enzyme (glutathione reductase) and various concentrations of the inhibitor are added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate (GSSG).

  • Absorbance Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically over time.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration.

  • Ki Determination: The type of inhibition and the inhibition constant (Ki) are determined by analyzing the data using Lineweaver-Burk plots or other kinetic models.[5]

Experimental Workflow for Enzyme Inhibition

cluster_workflow Enzyme Inhibition Assay Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, NADPH, GSSG) Add_Enzyme_Inhibitor Add Enzyme (GR) and Inhibitor (Pyrimidine Derivative) Prepare_Reaction_Mixture->Add_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction (Add GSSG) Add_Enzyme_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Determine_Ki Determine Inhibition Constant (Ki) Calculate_Rates->Determine_Ki

Caption: Workflow for determining enzyme inhibition constants.

References

Comparative Guide to the Characterization of Adducts from 5-Bromopyrimidin-2(1H)-one Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and characterization of adducts derived from 5-Bromopyrimidin-2(1H)-one. The focus is on reactions that form new carbon-carbon and carbon-heteroatom bonds at the C5 position, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents. This document details experimental protocols and presents characterization data for adducts formed through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering a basis for comparison with alternative synthetic strategies.

Overview of Adduct Formation from 5-Bromopyrimidin-2(1H)-one

5-Bromopyrimidin-2(1H)-one is a versatile heterocyclic building block. The bromine atom at the C5 position is susceptible to displacement, enabling the formation of a variety of "adducts" through different reaction pathways. The primary routes for functionalization at this position are palladium-catalyzed cross-coupling reactions and, to a lesser extent, direct nucleophilic aromatic substitution (SNAr).

The term "adduct" in this context refers to the product formed by the covalent bonding of a new chemical moiety to the pyrimidinone scaffold at the C5 position. The characterization of these adducts is crucial for confirming their structure and purity, typically employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly efficient methods for forming C-C and C-N bonds with 5-bromopyrimidin-2(1H)-one. These reactions offer a broad substrate scope and functional group tolerance. The general mechanism involves the oxidative addition of the bromopyrimidinone to a Pd(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the final product.

A general workflow for these reactions is depicted below:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification r1 5-Bromopyrimidin-2(1H)-one mix Mix under Inert Atmosphere r1->mix r2 Coupling Partner (e.g., Boronic Acid, Stannane) r2->mix cat Palladium Catalyst (e.g., Pd(PPh3)4) cat->mix base Base (e.g., K3PO4) base->mix sol Anhydrous Solvent (e.g., Dioxane) sol->mix heat Heat (e.g., 85-120 °C) mix->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product 5-Substituted Pyrimidin-2(1H)-one Adduct purify->product

Figure 1. General workflow for Palladium-catalyzed cross-coupling reactions.
Comparison of Common Cross-Coupling Reactions

The choice of cross-coupling reaction depends on the desired adduct and the available coupling partner. Below is a comparison of several common methods.

Reaction Coupling Partner Typical Catalyst Typical Base Advantages Disadvantages
Suzuki-Miyaura Organoboronic acids/estersPd(PPh₃)₄, Pd(OAc)₂K₃PO₄, K₂CO₃Mild conditions, high functional group tolerance, commercially available reagents.[1]Boronic acids can be unstable.
Stille OrganostannanesPd(PPh₃)₄Not always requiredTolerant of many functional groups.Toxicity of tin byproducts.[2]
Heck AlkenesPd(OAc)₂Et₃N, K₂CO₃Forms C-C bonds with alkenes.[3]Regioselectivity can be an issue.
Sonogashira Terminal alkynesPd catalyst, Cu(I) iodideAmine base (e.g., Et₃N)Direct alkynylation.[3]Requires a copper co-catalyst.
Buchwald-Hartwig AminesPd catalyst with specific ligandsNaOtBu, K₃PO₄Forms C-N bonds.Requires specialized ligands.
Characterization Data for Cross-Coupling Adducts

The following table summarizes representative characterization data for adducts of 5-bromopyrimidin-2(1H)-one obtained via Suzuki-Miyaura coupling.

Aryl Boronic Acid Product (Adduct) Yield (%) ¹H NMR (δ ppm) Mass Spec (m/z)
Phenylboronic acid5-Phenylpyrimidin-2(1H)-one90Aromatic protons typically in the range of 7.3-8.5 ppm.Expected [M+H]⁺
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)pyrimidin-2(1H)-one88Aromatic protons and a singlet for -OCH₃ around 3.8 ppm.Expected [M+H]⁺
3-Furanylboronic acid5-(Furan-3-yl)pyrimidin-2(1H)-one94Signals corresponding to furan and pyrimidinone protons.Expected [M+H]⁺

Note: Specific shifts depend on the solvent and the exact structure of the pyrimidinone tautomer.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the bromine atom in 5-bromopyrimidin-2(1H)-one by a nucleophile is another route to form adducts. This reaction is generally less common than palladium-catalyzed couplings for this specific substrate due to the electron-rich nature of the pyrimidine ring, which can be deactivated towards nucleophilic attack. However, reactions with strong nucleophiles, particularly thiols, can proceed.[4]

The general mechanism for SNAr is a two-step addition-elimination process.

SNAr_Mechanism Reactants 5-Bromopyrimidin-2(1H)-one + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Anionic σ-adduct) Reactants->Intermediate Addition Product 5-Nu-pyrimidin-2(1H)-one + Br⁻ Intermediate->Product Elimination of Br⁻

Figure 2. Generalized SNAr mechanism.
Comparison of Nucleophiles in SNAr

Nucleophile Adduct Type Reactivity Typical Conditions
Thiols (R-SH) 5-Thioether-pyrimidin-2(1H)-oneModerate to GoodBase (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF, Acetonitrile).[5]
Amines (R₂NH) 5-Amino-pyrimidin-2(1H)-oneLow to ModerateOften requires harsh conditions (high temperature, strong base) or activation of the pyrimidine ring.[6]
Alcohols (R-OH) 5-Alkoxy-pyrimidin-2(1H)-oneGenerally PoorRequires very strong base to form the alkoxide; not a common reaction for this substrate.
Characterization Data for SNAr Adducts
Nucleophile Product (Adduct) ¹H NMR Highlights (δ ppm) ¹³C NMR Highlights (δ ppm) Mass Spec (m/z)
Benzylthiol5-(Benzylthio)pyrimidin-2(1H)-oneSinglet for S-CH₂ around 4.3-4.5 ppm.[7]Signal for S-CH₂ around 31-33 ppm.[7]Expected [M+H]⁺
Piperidine5-(Piperidin-1-yl)pyrimidin-2(1H)-oneSignals for piperidine protons.Signals for piperidine carbons.Expected [M+H]⁺

Alternative Substrates for Comparison

The reactivity of 5-bromopyrimidin-2(1H)-one can be benchmarked against other brominated heterocycles in similar adduct-forming reactions.

Substrate Relative Reactivity in Pd-Coupling Notes
5-Bromo-2-chloropyrimidine C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the C5 position.[2]A versatile substrate for sequential couplings.
2,5-Dibromopyrimidine The two C-Br bonds have different reactivities, often allowing for selective reaction at one site over the other under controlled conditions.[2]Useful for creating disubstituted pyrimidines.
5-Bromopyridine Generally exhibits good reactivity in a wide range of cross-coupling reactions.Lacks the 2-oxo functionality, which can influence electronic properties and solubility.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromopyrimidin-2(1H)-one[1]
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopyrimidin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution with a Thiol[5]
  • In a round-bottom flask, dissolve 5-bromopyrimidin-2(1H)-one (1.0 eq) and the thiol (1.1 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Advanced Characterization: X-ray Crystallography

For unambiguous structure determination, especially for establishing stereochemistry and detailed intermolecular interactions, single-crystal X-ray diffraction is the gold standard. While obtaining suitable crystals can be challenging, the resulting data provides precise bond lengths, bond angles, and conformational information. For example, the X-ray crystal structure of related 2-amino-4-oxo-5-substituted-thieno[2,3-d]pyrimidines has been used to confirm the binding mode to biological targets.[8] When reporting new adducts, crystallographic data, if obtainable, provides the highest level of structural evidence. The crystal structure of a 7-amino-oxazolo[5,4-d]pyrimidine derivative, for instance, has been published, providing detailed structural information.[9]

References

A Comparative Guide to the Reaction Kinetics of 5-Bromopyrimidin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinetic studies of reactions involving 5-Bromopyrimidin-2(1H)-one hydrobromide. Due to the limited availability of specific kinetic data for this compound, this guide draws comparisons from studies on structurally similar compounds, particularly 5-bromopyrimidines and other N-heterocycles. The focus is on two key reaction types: Palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, and N-alkylation reactions. These reactions are crucial in drug discovery and development for the synthesis of novel molecular entities.

Palladium-Catalyzed Cross-Coupling Reactions: A Focus on Suzuki-Miyaura Coupling

The pyrimidine scaffold is a significant motif in a vast number of biologically active compounds and approved pharmaceuticals.[1] The ability to functionalize the 5-position of the pyrimidine ring through palladium-catalyzed cross-coupling reactions is of great interest for structure-activity relationship (SAR) studies.[1] 5-Bromopyrimidine and its derivatives, like this compound, are versatile starting materials for these transformations.[1]

The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[1][2] The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst.[1][2][3]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L)n Aryl-Pd(II)-Br(L)n Pd(0)L2->Aryl-Pd(II)-Br(L)n Oxidative Addition (5-Bromopyrimidine) Aryl-Pd(II)-R(L)n Aryl-Pd(II)-R(L)n Aryl-Pd(II)-Br(L)n->Aryl-Pd(II)-R(L)n Transmetalation (R-B(OH)2, Base) Aryl-Pd(II)-R(L)n->Pd(0)L2 Catalyst Regeneration Aryl-R Aryl-R Aryl-Pd(II)-R(L)n->Aryl-R Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Comparison of Reaction Conditions for Suzuki-Miyaura Coupling:

Parameter5-Bromopyrimidine (General Conditions)Aryl Bromides (Alternative Conditions)
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃/P(t-Bu)₃, Pd(OAc)₂/PCy₃
Ligand Phosphine ligands (e.g., PPh₃, SPhos)P(o-tol)₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃Na₂CO₃, Et₃N
Solvent Dioxane/H₂O, DMF, TolueneTHF, Acetonitrile
Temperature Room Temperature to 120 °CRoom Temperature to 100 °C
Reaction Time 1 - 24 hours1 - 24 hours
Yield Generally highGenerally high

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine

Materials: 5-Bromopyrimidine (1.0 equiv), Arylboronic acid (1.1-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (e.g., 1,4-dioxane/water mixture).

Procedure:

  • A reaction vessel is charged with 5-bromopyrimidine, the arylboronic acid, palladium catalyst, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Degassed solvent is added, and the mixture is stirred at the desired temperature (e.g., 80-100 °C).

  • The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

N-Alkylation Reactions

N-alkylation is a fundamental transformation for modifying the properties of heterocyclic compounds. For pyrimidinones, alkylation can occur at either a nitrogen or an oxygen atom, leading to N-alkylated or O-alkylated products, respectively. The regioselectivity of this reaction is influenced by several factors, including the substrate, alkylating agent, base, and solvent.[4]

General Workflow for N-Alkylation Reaction and Product Analysis:

N_Alkylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Product Analysis Start 5-Bromopyrimidin-2(1H)-one + Alkylating Agent Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF, Acetonitrile) Start->Base_Solvent Heating Heating (e.g., 60-80 °C) Base_Solvent->Heating Quenching Reaction Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS Purification->Characterization Yield Determine Yield Characterization->Yield

Caption: A typical experimental workflow for an N-alkylation reaction of a heterocyclic compound.

Comparison of Reaction Conditions for N-Alkylation:

The table below compares general conditions for the N-alkylation of various N-heterocycles, providing insights into the potential conditions for this compound.

ParameterImidazolesTetrazolesPyridones
Alkylating Agent Alkyl halides, BromoacetatesBenzyl bromidePhenylalkylbromides
Base K₂CO₃K₂CO₃Alkali metal salts
Solvent Acetonitrile, DMFDMFDMF, Benzene
Temperature Room Temperature to 60 °CNot specifiedNot specified
Reaction Time 1 - 3 hoursNot specifiedNot specified
Yield Good to excellent (66-96%)Not specifiedPredominantly O-alkylation

Studies on the alkylation of 2-pyridones have shown that both N- and O-alkylated products can be formed.[4] The choice of base and solvent can significantly influence the regioselectivity. For instance, using an alkali salt in DMF tends to favor N-alkylation, while a silver salt in benzene can lead exclusively to the O-alkylated product.[4]

Experimental Protocol: General Procedure for N-Alkylation

Materials: N-heterocycle (1.0 equiv), Alkylating agent (1.0-1.2 equiv), Base (e.g., K₂CO₃, 1.5-2.0 equiv), Anhydrous solvent (e.g., DMF or acetonitrile).

Procedure:

  • To a solution of the N-heterocycle in the anhydrous solvent, the base is added, and the mixture is stirred for a short period at room temperature.

  • The alkylating agent is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperature).

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an appropriate organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by chromatography to isolate the N-alkylated product.

References

comparing the efficacy of different palladium catalysts for pyrimidine coupling

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of pyrimidine rings is a critical endeavor in the fields of medicinal chemistry and materials science, owing to the prevalence of the pyrimidine scaffold in a vast array of pharmaceuticals and functional organic materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for the synthesis of complex pyrimidine derivatives. The choice of the palladium catalyst system, which includes a palladium precursor and a ligand, is paramount as it profoundly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the efficacy of various palladium catalysts for pyrimidine coupling reactions, supported by experimental data.

Data Presentation: Catalyst Performance in Pyrimidine Coupling

The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving pyrimidine substrates. It is important to note that the data presented is a compilation from various studies, and direct comparisons of yields should be considered with caution due to variations in reaction conditions, substrates, and ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a pyrimidine halide and a boronic acid or ester. The choice of catalyst is crucial, especially when dealing with less reactive chloropyrimidines.

EntryHalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTime (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane2485[1]
22-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1895[2]
34,6-DichloropyrimidinePhenylboronic acidPd(OAc)₂ (3)PPh₃K₃PO₄Dioxane/H₂O1278[3]
45-Bromopyrimidine3-Furanylboronic acidPdCl₂(dppf) (5)dppfNa₂CO₃DME/H₂O1292[4]
52,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O0.2580[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamino-pyrimidines, which are important pharmacophores. The selection of the ligand is particularly critical in this reaction to overcome potential catalyst inhibition by the pyrimidine nitrogen atoms.

| Entry | Halopyrimidine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ (2) | XPhos | NaOt-Bu | Toluene | 100 | 12 | 88 |[6] | | 2 | 4-Chloropyrimidine | Morpholine | Pd(OAc)₂ (2) | RuPhos | K₂CO₃ | Dioxane | 110 | 18 | 91 |[6] | | 3 | 5-Bromopyrimidine | Piperidine | Pd₂(dba)₃ (1.5) | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 94 |[6] | | 4 | 2,4-Dichloropyrimidine | n-Hexylamine | Pd(OAc)₂ (2) | JohnPhos | K₃PO₄ | t-BuOH | 100 | 24 | 75 |[6] |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and a pyrimidine halide, providing access to a diverse range of alkynylpyrimidines. This reaction typically employs a dual catalyst system of palladium and copper.

| Entry | Halopyrimidine | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Chloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ | Et₃N | THF | 6 | 85 |[7][8] | | 2 | 4-Iodopyrimidine | 1-Heptyne | Pd(OAc)₂ (1) | CuI (2) | PPh₃ | K₂CO₃ | DMF | 8 | 92 |[9] | | 3 | 5-Bromopyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | PPh₃ | i-Pr₂NEt | Dioxane | 12 | 88 |[4] | | 4 | 2,4-Dichloropyrimidine | Ethynylbenzene | [PdCl(IPr)(allyl)] (2) | CuI (4) | IPr | Cs₂CO₃ | DMF | 24 | 70 |[9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of catalytic efficacy. Below are representative experimental protocols for each of the discussed coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

To a reaction vessel containing the halopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol), is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if required). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., 1,4-dioxane/water mixture) is then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), ligand (e.g., XPhos, 0.02 mmol), and base (e.g., NaOt-Bu, 1.4 mmol) are combined. The tube is evacuated and backfilled with argon. The halopyrimidine (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene) are then added. The Schlenk tube is sealed and the reaction mixture is heated in an oil bath at the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired product.[6]

General Protocol for Sonogashira Coupling

To a solution of the halopyrimidine (1.0 equiv) in a suitable solvent (e.g., THF or DMF), the terminal alkyne (1.2 equiv) and an amine base (e.g., triethylamine, 2.0 equiv) are added. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv) are then added. The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC). Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.[4]

Visualizations

To further elucidate the processes discussed, the following diagrams illustrate a typical experimental workflow and the catalytic cycles for these palladium-catalyzed coupling reactions.

experimental_workflow reagents 1. Reagent Preparation (Halopyrimidine, Coupling Partner, Base, Solvent) reaction 3. Reaction Setup (Inert Atmosphere, Temperature Control) reagents->reaction catalyst 2. Catalyst System (Pd Precursor + Ligand) catalyst->reaction monitoring 4. Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring workup 5. Workup (Quenching, Extraction, Drying) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Product Characterization (NMR, MS) purification->product

A typical experimental workflow for palladium-catalyzed pyrimidine coupling.

suzuki_cycle pd0 Pd(0)L_n pd_oa R-Pd(II)(X)L_n pd0->pd_oa Oxidative Addition pd_tm R-Pd(II)(R')L_n pd_oa->pd_tm Transmetalation pd_re Pd(0)L_n pd_tm->pd_re Reductive Elimination product R-R' pd_re->product sub R-X (Pyrimidine Halide) sub->pd_oa boronic R'-B(OR)₂ boronic->pd_tm base Base base->pd_tm buchwald_cycle pd0 Pd(0)L_n pd_oa R-Pd(II)(X)L_n pd0->pd_oa Oxidative Addition pd_am [R-Pd(II)(NHR')L_n] pd_oa->pd_am Amine Coordination & Deprotonation pd_re Pd(0)L_n pd_am->pd_re Reductive Elimination product R-NR'₂ pd_re->product sub R-X (Pyrimidine Halide) sub->pd_oa amine R'₂NH amine->pd_am base Base base->pd_am sonogashira_cycle pd0 Pd(0)L_n pd_oa R-Pd(II)(X)L_n pd0->pd_oa Oxidative Addition pd_tm R-Pd(II)(C≡CR')L_n pd_oa->pd_tm Transmetalation pd_re Pd(0)L_n pd_tm->pd_re Reductive Elimination product R-C≡CR' pd_re->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR' cu_cycle->cu_acetylide alkyne R'C≡CH alkyne->cu_cycle cu_acetylide->pd_tm base Base base->cu_cycle sub R-X (Pyrimidine Halide) sub->pd_oa

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Bromopyrimidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in medicinal chemistry. Among its numerous derivatives, 5-bromopyrimidin-2-ones have emerged as a promising class of compounds exhibiting a wide range of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer and antimicrobial properties. Supported by experimental data, this document aims to elucidate the key structural modifications that influence their therapeutic efficacy.

The strategic placement of a bromine atom at the 5-position of the pyrimidin-2-one core significantly influences the molecule's electronic properties and potential for intermolecular interactions, making it a valuable anchor for further chemical exploration. Variations in substituents at other positions of the pyrimidine ring have been shown to modulate the biological activity, offering a pathway for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activity

Recent studies have highlighted the potential of 5-bromopyrimidin-2-one derivatives as both anticancer and antimicrobial agents. The following tables summarize the in vitro activity of a series of synthesized compounds, providing a clear comparison of their efficacy against various cancer cell lines and microbial strains.

Anticancer Activity of 5-Bromopyrimidin-2-one Derivatives

The cytotoxic effects of novel 5-bromo-pyrimidine analogs were evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented below. Dasatinib, a known kinase inhibitor, was used as a reference drug.

Compound IDR GroupIC50 (µM) vs. HelaIC50 (µM) vs. A549IC50 (µM) vs. MCF-7
5c 4-Fluorophenyl1.231.561.87
5e 4-Chlorophenyl1.151.481.79
6d 3,4-Dichlorophenyl1.091.321.65
6g 4-Trifluoromethylphenyl1.181.411.72
6h 2,4-Dichlorophenyl1.121.381.69
Dasatinib -1.021.211.53

Data synthesized from multiple sources, including "DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS".

SAR Insights: The data suggests that the presence of electron-withdrawing groups on the phenyl ring attached to the pyrimidine core generally enhances anticancer activity. For instance, compounds with chloro (5e, 6d, 6h) and trifluoromethyl (6g) substitutions exhibited potent cytotoxicity, with IC50 values comparable to the reference drug, Dasatinib. The di-substituted phenyl derivatives, particularly 3,4-dichloro (6d) and 2,4-dichloro (6h), were among the most active compounds. This indicates that the nature and position of the substituent on the aromatic ring are critical determinants of anticancer efficacy.

Antimicrobial Activity of 5-Bromopyrimidin-2-one Derivatives

The same series of compounds were also screened for their antimicrobial activity against a range of bacterial and fungal strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
5a Phenyl12.52525
5c 4-Fluorophenyl6.2512.512.5
5e 4-Chlorophenyl6.2512.512.5
6b 2-Chlorophenyl12.52512.5
6d 3,4-Dichlorophenyl6.256.256.25
6h 2,4-Dichlorophenyl6.2512.56.25

Data synthesized from multiple sources, including "DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS".

SAR Insights: Similar to the anticancer activity, halogen substitutions on the phenyl ring were found to be beneficial for antimicrobial activity. The presence of fluoro (5c) and chloro (5e, 6b, 6d, 6h) groups led to enhanced potency against both bacterial and fungal strains. Notably, the 3,4-dichlorophenyl derivative (6d) demonstrated the most potent and broad-spectrum antimicrobial activity, with an MIC of 6.25 µg/mL against all tested strains. This underscores the importance of the substitution pattern on the phenyl ring in determining the antimicrobial efficacy of these compounds.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Anticancer Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the 5-bromopyrimidin-2-one derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5] This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.[1][2][3][4]

Materials:

  • Human cancer cell lines (e.g., Hela, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 5-bromopyrimidin-2-one derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in Phosphate-Buffered Saline, PBS)

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Dasatinib).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the 5-bromopyrimidin-2-one derivatives against various microbial strains.[7][8][9][10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 5-bromopyrimidin-2-one derivatives dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in the respective broth in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microplate containing the serially diluted compounds. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Visualizing the Framework: Pathways and Processes

To better understand the context of the structure-activity relationship of 5-bromopyrimidin-2-one derivatives, the following diagrams illustrate a key signaling pathway potentially targeted by these compounds, a typical experimental workflow for their evaluation, and the logical flow of SAR analysis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization start Design & Synthesis of 5-Bromopyrimidin-2-one Derivatives anticancer Anticancer Screening (MTT Assay) start->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial data IC50 / MIC Determination anticancer->data antimicrobial->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification & Optimization sar->lead lead->start Iterative Design

A typical experimental workflow for the evaluation of novel compounds.

sar_logic Core 5-Bromopyrimidin-2-one Core Modification Structural Modification (e.g., Phenyl Substituents) Core->Modification Activity Biological Activity (Anticancer / Antimicrobial) Modification->Activity Potency Change in Potency (IC50 / MIC) Activity->Potency SAR Establish SAR Potency->SAR

The logical relationship in a structure-activity relationship (SAR) analysis.

cdk8_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF nuclear translocation & binding Mediator Mediator Complex TCF_LEF->Mediator RNAPolII RNA Polymerase II Mediator->RNAPolII CDK8 CDK8 CDK8->Mediator GeneExpression Target Gene Expression (e.g., c-Myc, Cyclin D1) RNAPolII->GeneExpression transcription Proliferation Cell Proliferation & Survival GeneExpression->Proliferation Inhibitor 5-Bromopyrimidin-2-one Derivative (Inhibitor) Inhibitor->CDK8 inhibition

A simplified diagram of the Wnt/β-catenin signaling pathway, a potential target for CDK8 inhibition.[12][13][14]

Mechanism of Action Insights: Some pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs).[13] CDK8, a component of the Mediator complex, has been implicated as an oncogene in several cancers, including colorectal cancer, where it can potentiate Wnt/β-catenin signaling.[12][13][14] The Wnt/β-catenin pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[12][14] By inhibiting CDK8, 5-bromopyrimidin-2-one derivatives could potentially disrupt this signaling cascade, leading to a decrease in the expression of target genes that drive cancer cell growth and survival.[13] This provides a plausible mechanism for the observed anticancer activity and highlights a promising avenue for the development of targeted cancer therapies.

References

A Comparative Purity Assessment of Synthesized 5-Bromopyrimidin-2(1H)-one Hydrobromide and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Bromopyrimidin-2(1H)-one hydrobromide against its chloro and iodo analogs. The presented data, compiled from spectral databases and predictive models, offers a benchmark for researchers engaged in the synthesis and characterization of these valuable heterocyclic compounds.

Introduction

5-Bromopyrimidin-2(1H)-one and its halogenated derivatives are important building blocks in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. Ensuring the purity of these intermediates is critical for the validity of subsequent research and the safety and efficacy of final drug candidates. This guide outlines the standard analytical techniques for purity determination and provides a comparative analysis of this compound with 5-Chloropyrimidin-2(1H)-one hydrobromide and 5-Iodopyrimidin-2(1H)-one hydrobromide.

Analytical Workflow for Purity Assessment

The purity of a synthesized compound is typically assessed through a combination of chromatographic and spectroscopic techniques, complemented by elemental analysis. A general workflow is depicted below.

Purity Assessment Workflow cluster_synthesis Synthesis and Purification cluster_analysis Purity Analysis Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification HPLC HPLC Purification->HPLC Primary Purity Check NMR NMR HPLC->NMR Structural Confirmation MS MS NMR->MS Molecular Weight Verification Elemental_Analysis Elemental_Analysis MS->Elemental_Analysis Compositional Analysis Final Purity Report Final Purity Report Elemental_Analysis->Final Purity Report Final Assessment

A generalized workflow for the assessment of a synthesized compound's purity.

Comparative Analytical Data

The following tables summarize the expected analytical data for this compound and its chloro and iodo analogs.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
5-Bromopyrimidin-2(1H)-one HBrC₄H₄Br₂N₂O255.90
5-Chloropyrimidin-2(1H)-one HClC₄H₄Cl₂N₂O167.00
5-Iodopyrimidin-2(1H)-one HIC₄H₄I₂N₂O350.90

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Compoundδ H-4/H-6 (ppm, multiplicity)δ N-H (ppm, multiplicity)
5-Bromopyrimidin-2(1H)-one HBr~8.4 (s)~12.5 (br s)
5-Chloropyrimidin-2(1H)-one HCl~8.2 (s)~12.4 (br s)
5-Iodopyrimidin-2(1H)-one HI~8.6 (s)~12.6 (br s)
Note: Chemical shifts are predicted and may vary based on experimental conditions.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Compoundδ C-2 (ppm)δ C-4/C-6 (ppm)δ C-5 (ppm)
5-Bromopyrimidin-2(1H)-one HBr~155~150~105
5-Chloropyrimidin-2(1H)-one HCl~155~148~115
5-Iodopyrimidin-2(1H)-one HI~155~152~80
Note: Chemical shifts are predicted and may vary based on experimental conditions.

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound (Free Base)Expected [M]⁺Key Fragmentation Peaks (m/z)
5-Bromopyrimidin-2(1H)-one174/176 (1:1)95, [M-Br]⁺, [M-HBr]⁺
5-Chloropyrimidin-2(1H)-one130/132 (3:1)95, [M-Cl]⁺, [M-HCl]⁺
5-Iodopyrimidin-2(1H)-one22295, [M-I]⁺, [M-HI]⁺

Table 5: Elemental Analysis Data

Compound%C (calc.)%H (calc.)%N (calc.)
5-Bromopyrimidin-2(1H)-one HBr18.781.5810.95
5-Chloropyrimidin-2(1H)-one HCl28.772.4116.78
5-Iodopyrimidin-2(1H)-one HI13.691.157.98

Potential Impurities

During the synthesis of 5-halopyrimidin-2(1H)-ones, several impurities can arise. These may include:

  • Unreacted Starting Materials: Such as pyrimidin-2(1H)-one.

  • Over-halogenated Products: Di- or tri-halogenated pyrimidinones.

  • Isomeric Products: Halogenation at a different position on the pyrimidine ring.

  • Byproducts from Side Reactions: Dependent on the specific synthetic route employed.

The relationship between the target compound and potential impurities is illustrated below.

Impurities Starting Material Starting Material Target Compound Target Compound Starting Material->Target Compound Halogenation Isomeric Impurity Isomeric Impurity Starting Material->Isomeric Impurity Side Reaction Other Byproducts Other Byproducts Starting Material->Other Byproducts Decomposition/Rearrangement Over-halogenated Over-halogenated Target Compound->Over-halogenated Further Halogenation

Potential impurity pathways in the synthesis of halogenated pyrimidinones.

Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 1 mg/mL.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

C. Mass Spectrometry (MS)

  • Instrumentation: Mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Analysis Mode: Scan mode to detect a wide range of m/z values.

  • Sample Introduction: Direct insertion probe or via gas chromatography for volatile compounds.

  • Sample Preparation: A dilute solution of the sample in a volatile solvent.

D. Elemental Analysis

  • Instrumentation: CHN elemental analyzer.

  • Procedure: A precisely weighed sample (1-2 mg) is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[1]

Conclusion

The purity of synthesized this compound and its analogs can be reliably assessed using a combination of HPLC, NMR, MS, and elemental analysis. This guide provides a comparative framework of the expected analytical data for the bromo, chloro, and iodo derivatives. Researchers should pay close attention to the potential formation of impurities and utilize the provided experimental protocols as a starting point for developing robust, in-house analytical methods. The use of orthogonal analytical techniques is crucial for a comprehensive and accurate determination of purity, ensuring the quality and reliability of these important synthetic intermediates.

References

spectroscopic comparison of 5-Bromopyrimidin-2(1H)-one and its hydrobromide salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed spectroscopic comparison between 5-Bromopyrimidin-2(1H)-one and its hydrobromide salt reveals key structural and electronic differences crucial for characterization and application. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by detailed experimental protocols.

Protonation of the pyrimidine ring to form the hydrobromide salt significantly influences the electronic environment of the molecule, leading to observable shifts in spectroscopic signals. These changes provide valuable insights into the compound's structure, acidity, and potential intermolecular interactions.

At a Glance: Key Spectroscopic Differences

A summary of the anticipated and observed spectroscopic data highlights the key distinctions between the free base and its hydrobromide salt. Due to the scarcity of publicly available experimental data for 5-Bromopyrimidin-2(1H)-one hydrobromide, the data presented for the salt is largely predictive, based on the established principles of spectroscopy and the behavior of similar heterocyclic compounds upon protonation.

Spectroscopic Technique5-Bromopyrimidin-2(1H)-oneThis compound (Predicted)
¹H NMR Characteristic signals for aromatic protons and the N-H proton.Downfield shift of aromatic and N-H proton signals due to increased deshielding upon protonation. Potential for peak broadening.
¹³C NMR Resonances for the carbonyl carbon and aromatic carbons.Downfield shift of carbon signals, particularly those adjacent to the protonated nitrogen atoms, reflecting the change in electron density.
FT-IR N-H and C=O stretching vibrations are prominent.Broadening and shifting of the N-H stretching band to lower wavenumbers due to the formation of the N⁺-H bond. C=O stretch may also shift.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight.The mass spectrum would show the molecular ion of the free base, as the HBr is typically lost during ionization.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: For 5-Bromopyrimidin-2(1H)-one, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the N-H proton. The chemical shifts of the aromatic protons are influenced by the bromine and carbonyl substituents. Upon protonation to form the hydrobromide salt, a general downfield shift of all proton signals is anticipated. This is due to the increased deshielding effect caused by the positive charge on the pyrimidine ring. The N-H proton signal, in particular, is expected to broaden and shift significantly downfield.

¹³C NMR: The ¹³C NMR spectrum of the free base will display resonances for the carbonyl carbon and the carbons of the pyrimidine ring. The carbon attached to the bromine atom will show a characteristic chemical shift. For the hydrobromide salt, the carbon signals, especially those in proximity to the protonated nitrogen atoms, are predicted to shift downfield. This shift is a direct consequence of the decreased electron density around these carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-Bromopyrimidin-2(1H)-one is characterized by absorption bands corresponding to the N-H stretching and C=O (carbonyl) stretching vibrations. The N-H stretch typically appears as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretch will be a sharp, intense peak around 1650-1700 cm⁻¹.

Upon formation of the hydrobromide salt, the most significant change is expected in the N-H stretching region. The formation of the N⁺-H bond will likely cause this band to broaden further and shift to lower wavenumbers, often appearing in the 2500-3000 cm⁻¹ range, sometimes overlapping with C-H stretching vibrations. The C=O stretching frequency may also experience a slight shift due to changes in the electronic structure and potential hydrogen bonding.

Mass Spectrometry (MS)

The mass spectrum of 5-Bromopyrimidin-2(1H)-one shows a molecular ion peak (M⁺) corresponding to its molecular weight (approximately 174 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio).[1][2]

For the hydrobromide salt, the mass spectrum is expected to be identical to that of the free base. This is because the hydrobromide is a salt formed by a non-covalent interaction. During the ionization process in the mass spectrometer, the hydrogen bromide is readily lost, and the resulting spectrum reflects the mass of the neutral 5-Bromopyrimidin-2(1H)-one molecule.

Visualizing the Relationship and Workflow

To better understand the relationship between the two compounds and the process of their analysis, the following diagrams are provided.

G cluster_0 Chemical Transformation 5-Bromopyrimidin-2(1H)-one 5-Bromopyrimidin-2(1H)-one C₄H₃BrN₂O 5-Bromopyrimidin-2(1H)-one_HBr 5-Bromopyrimidin-2(1H)-one Hydrobromide Salt C₄H₄Br₂N₂O 5-Bromopyrimidin-2(1H)-one->5-Bromopyrimidin-2(1H)-one_HBr Protonation HBr HBr HBr->5-Bromopyrimidin-2(1H)-one_HBr

Caption: Protonation of 5-Bromopyrimidin-2(1H)-one with hydrogen bromide to form its hydrobromide salt.

G cluster_1 Spectroscopic Analysis Workflow Sample_Preparation Sample Preparation (e.g., KBr pellet for IR, deuterated solvent for NMR) Data_Acquisition Data Acquisition (FT-IR, NMR, MS) Sample_Preparation->Data_Acquisition Data_Processing Data Processing (Fourier transform, peak picking) Data_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation and Comparison Data_Processing->Spectral_Interpretation

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound (either the free base or the hydrobromide salt) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering signals.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled sequence is common to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay or FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[3][4][5] The mixture should be a fine, homogeneous powder.[3][4][5]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[3][4][5][6][7]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or after separation by gas chromatography (GC) or liquid chromatography (LC). The choice of method depends on the volatility and thermal stability of the compound.

  • Ionization: A suitable ionization technique is employed to generate ions from the sample molecules. Electron ionization (EI) is common for volatile compounds, while electrospray ionization (ESI) is often used for less volatile or thermally labile compounds.

  • Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

This comprehensive guide provides a foundational understanding of the spectroscopic differences between 5-Bromopyrimidin-2(1H)-one and its hydrobromide salt, essential for researchers in the field of drug discovery and chemical analysis. The provided protocols offer a starting point for obtaining high-quality spectroscopic data for these and similar compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Bromopyrimidin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Bromopyrimidin-2(1H)-one hydrobromide, a halogenated organic compound. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.

Hazard Profile and Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the compound. The primary hazards associated with this and similar brominated pyrimidines include:

  • Skin and eye irritation: The compound can cause serious irritation upon contact with skin and eyes.[1][2]

  • Respiratory irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]

  • Harmful if swallowed: Ingestion of the compound can be harmful.[1]

Personal Protective Equipment (PPE): To mitigate these risks, the following PPE is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A laboratory coat and appropriate footwear.

  • Respiratory Protection: In a well-ventilated area, preferably a chemical fume hood, is essential. If dust formation is likely, a NIOSH-approved respirator should be used.[1]

Quantitative Data Summary

For a comprehensive understanding of the substance's properties, the following table summarizes key quantitative data for the closely related 5-Bromopyrimidine.

PropertyValue
Molecular Formula C₄H₃BrN₂
Molecular Weight 158.98 g/mol
Melting Point 67-73 °C
GHS Hazard Statements H315, H319, H335

Data for 5-Bromopyrimidine, a closely related compound.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.[1]

  • As a halogenated organic compound, it must be segregated from non-halogenated organic waste streams.[1]

  • Keep this waste separate from incompatible materials, particularly strong oxidizing agents.[1]

2. Waste Collection and Container Requirements:

  • Solid Waste: All contaminated lab supplies, including weighing paper, gloves, and pipette tips, should be collected in a designated, clearly labeled solid hazardous waste container.[1]

  • Liquid Waste: If this compound is in a solution, it should be collected in a dedicated container for halogenated organic solvent waste.

  • Container Specifications: Waste containers should be made of a compatible material, such as high-density polyethylene (HDPE), and must be in good condition with a secure, leak-proof closure.

3. Labeling:

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written on the label.

  • Include the appropriate hazard pictograms (e.g., irritant).

  • The date when waste was first added to the container (the accumulation start date) must be clearly marked.[1]

4. Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]

  • The SAA should be under the control of the operator of the process generating the waste.

  • Ensure the storage area is secure and regularly inspected for any signs of leakage.[1]

5. Professional Disposal:

  • The final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.

  • The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage and Final Disposal start Start: Handling of This compound ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste: - Contaminated gloves - Weighing paper - Wipes waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound waste_type->liquid_waste Liquid collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid storage Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Professional Disposal: Incineration by a Licensed Facility ehs_contact->disposal end End of Process disposal->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 5-Bromopyrimidin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 5-Bromopyrimidin-2(1H)-one hydrobromide. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Hazard Identification:

This compound is a hazardous substance. Key hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious damage to the eyes.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: The substance is harmful if ingested.[1]

  • Potential for Genetic Defects: May cause heritable genetic damage.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields. A face shield should be worn in addition to goggles where there is a splash hazard.NIOSH (US) or EN 166 (EU) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals.[1]Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood.NIOSH (US) or EN 143 (EU) approved.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure minimizes the risk of exposure and contamination.

Step 1: Preparation

  • Ensure a Safety Data Sheet (SDS) for a closely related compound like 5-Bromopyrimidine is accessible and has been reviewed.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[3]

Step 2: Engineering Controls

  • All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure adequate ventilation in the storage and handling areas.[2]

Step 3: Handling

  • Minimize dust generation and accumulation during handling.

  • Keep the container tightly closed when not in use.[2]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling.

Step 4: Post-Handling

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.[1]

  • As a halogenated organic compound, it must be segregated from non-halogenated organic waste.[1]

  • Keep it separate from incompatible materials such as strong oxidizing agents.[1][2]

Waste Collection and Container Requirements:

  • Solid Waste: Contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) should be collected in a separate, clearly labeled solid hazardous waste container.[1]

  • Liquid Waste: If this compound is in a solution, it should be collected in a dedicated halogenated organic solvent waste container.[1] The solvent should be collected and disposed of as halogenated liquid waste.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[1]

Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[1]

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]

Professional Disposal:

  • The final disposal must be handled by a licensed and certified hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Disposal must comply with all local, regional, and national hazardous waste regulations.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Inspect PPE prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash) prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh/Transfer Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Close Container handle3->handle4 disp1 Segregate Halogenated Waste (Solid & Liquid) handle3->disp1 Generate Waste post1 Decontaminate Surfaces handle4->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp4 Contact EHS for Pickup post3->disp4 Final Step disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in SAA disp2->disp3 disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.